Product packaging for Octadecyltrichlorosilane(Cat. No.:CAS No. 112-04-9)

Octadecyltrichlorosilane

Katalognummer: B089594
CAS-Nummer: 112-04-9
Molekulargewicht: 387.9 g/mol
InChI-Schlüssel: PYJJCSYBSYXGQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Organosilane Chemistry in Surface Science

Organosilanes are a class of hybrid organic-inorganic compounds that possess both organic functional groups and silicon-based reactive groups. researchgate.netmdpi.com This dual functionality allows them to act as molecular bridges, connecting inorganic substrates like silicon, glass, and metal oxides with organic materials. researchgate.netrussoindustrial.ru The key to their utility in surface science lies in the hydrolysis and condensation reactions of their alkoxy or chloro groups. researchgate.net When exposed to moisture, these groups hydrolyze to form silanols (Si-OH), which can then condense with hydroxyl (-OH) groups on a substrate surface, forming stable covalent Si-O-Substrate bonds. russoindustrial.ruwikipedia.org Simultaneously, adjacent silanol (B1196071) groups can condense with each other to form a cross-linked siloxane (Si-O-Si) network, leading to the formation of a robust and durable film. researchgate.net This process of silanization is fundamental to modifying surface properties such as wettability, adhesion, and friction. wikipedia.org

Historical Context of OTS Research in Thin Films and Monolayers

The study of octadecyltrichlorosilane gained significant momentum with the pioneering work on self-assembled monolayers. The ability of OTS to spontaneously form highly ordered, densely packed single layers of molecules on various substrates was a pivotal discovery. ontosight.ai Early research focused on understanding the fundamental mechanisms of OTS self-assembly, including the critical role of water in the hydrolysis and condensation process. epa.govresearchgate.net It was established that the amount of water present in the system is a crucial factor in achieving a stable and homogeneous OTS film. epa.gov Researchers also investigated the influence of various deposition parameters, such as temperature, solvent, and substrate preparation, on the quality and structure of the resulting monolayer. researchgate.netbeilstein-journals.org These foundational studies laid the groundwork for the widespread use of OTS in creating well-defined surfaces with tailored properties.

Significance of OTS in Modern Materials Science and Nanotechnology

The unique properties of OTS have made it an indispensable tool in modern materials science and nanotechnology. Its ability to form hydrophobic, water-repellent coatings is a key attribute, leading to applications in preventing biofouling on biomedical devices and controlling fluid behavior in microfluidic systems. ontosight.aiontosight.ai In the realm of nanotechnology, OTS is instrumental in the fabrication of nanostructures and devices. ontosight.ai It is used to create templates for the controlled assembly of other molecules and nanoparticles, and as an ultrathin insulating layer in nanoelectronic components. ossila.com The precise control over surface energy and morphology afforded by OTS monolayers has been crucial for advancements in areas like biosensors, where it can enhance sensitivity and selectivity. ontosight.ainih.gov Furthermore, the tribological properties of OTS films, such as their ability to significantly reduce friction, are of great interest for applications in microelectromechanical systems (MEMS). sciengine.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound (OTS) within the context of academic research. The primary objective is to present a scientifically accurate and informative discussion based on established research findings. The scope is strictly limited to the fundamental chemistry, historical development, and scientific significance of OTS.

Chemical Compound Information

Compound Name
(3-aminopropyl)triethoxysilane
1,7-octadiene
1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane
4-(chloromethyl)phenyltrichlorosilane
5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine
Aluminum
Carbon
Cytochrome
Gold
Graphene
Heptane
Hexane
Hydrogen peroxide
Indium tin oxide
MeO-2PACz
Methanol
n-(2-aminoethyl-3-aminopropyl)trimethoxysilane
Octadecene
Octadecylmagnesium bromide
This compound
Perfluorodecyltrichlorosilane
Platinum
Polydimethylsiloxane
Polystyrene
Rhodium
Silicon
Silicon dioxide
Silicon tetrachloride
Silver
Titanium
Titanium dioxide
Toluene (B28343)
Trichlorosilane (B8805176)
Trimethoxyoctadecylsilane
Vinyltrimethoxysilane
Water
Zinc
Zinc oxide

Interactive Data Tables

Synthesis of this compound

ReactantsCatalystProductReference
Trichlorosilane, OctadecenePlatinum or RhodiumThis compound ontosight.ai
Octadecylmagnesium bromide, Silicon tetrachlorideThis compound ontosight.ai

Properties of OTS Self-Assembled Monolayers

PropertyValue/DescriptionSubstrateReference
Friction Coefficient ReductionFrom ~0.5 to ~0.1Silicon, Glass sciengine.com
Monolayer Thickness2.4 ± 0.4 nmSilicon dur.ac.ukdur.ac.uk
Thermal StabilityStable up to 573 K in vacuumSiO2 mdpi.com
HydrophobicityHigh, water-repellentVarious ontosight.aiontosight.ai
Dielectric PropertiesCan function as an ultrathin insulating layerSilicon dur.ac.ukacs.org

Applications of this compound

Application AreaSpecific UseReference
Materials ScienceSurface modification for controlled wettability and adhesion ontosight.aiontosight.ai
Water-repellent coatings mdpi.com
NanotechnologyFabrication of nanostructures and devices ontosight.ai
Templates for patterned assembly beilstein-journals.orgbeilstein-journals.org
ElectronicsInsulating layers in microelectronics and MIM diodes dur.ac.ukdur.ac.ukvulcanchem.com
Surface treatment for organic field-effect transistors (OFETs) taylorandfrancis.com
BiomedicalPrevention of biofouling on devices ontosight.aiontosight.ai
Controlled cell adhesion for tissue engineering nih.gov
Enhancement of biosensor sensitivity and selectivity ontosight.ainih.gov
Microelectromechanical Systems (MEMS)Reduction of friction and wear sciengine.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37Cl3Si B089594 Octadecyltrichlorosilane CAS No. 112-04-9

Eigenschaften

IUPAC Name

trichloro(octadecyl)silane
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InChI

InChI=1S/C18H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3
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InChI Key

PYJJCSYBSYXGQQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C18H37Cl3Si
Record name OCTADECYLTRICHLOROSILANE
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Related CAS

33520-90-0
Record name Silane, trichlorooctadecyl-, homopolymer
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DSSTOX Substance ID

DTXSID50868051
Record name Octadecyltrichlorosilane
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Molecular Weight

387.9 g/mol
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Physical Description

Octadecyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by water to hydrochloric acid with the evolution of heat. Corrosive to metals and tissue. Used to make various silicon containing compounds., Colorless liquid with a pungent odor; [CAMEO]
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Record name Octadecyltrichlorosilane
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Boiling Point

380 °C, BP: 223 °C at 10 mm Hg
Record name Octadecyltrichlorosilane
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Flash Point

193 °F (NFPA, 2010), 193 °F (89 °C) (closed cup)
Record name OCTADECYLTRICHLOROSILANE
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Solubility

Soluble in benzene, ethyl ether, heptane, and perchloroethylene
Record name Octadecyltrichlorosilane
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Density

0.984 g/cu cm at 25 °C
Record name Octadecyltrichlorosilane
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Vapor Pressure

0.00000992 [mmHg]
Record name Octadecyltrichlorosilane
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Color/Form

Water-white liquid

CAS No.

112-04-9
Record name OCTADECYLTRICHLOROSILANE
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Record name Trichlorooctadecylsilane
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Melting Point

about 20 °C
Record name Octadecyltrichlorosilane
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Self Assembled Monolayers Sams of Octadecyltrichlorosilane

Fundamental Principles of OTS SAM Formation

Self-assembled monolayers (SAMs) of octadecyltrichlorosilane (OTS) are highly ordered molecular layers that form spontaneously on various oxide-containing substrates, such as silicon dioxide (SiO2), mica, and aluminum oxide (Al2O3) acs.orgbeilstein-journals.org. The formation of these monolayers is a complex process governed by several key principles, including hydrolysis of the silane (B1218182) headgroup, its subsequent reaction with the substrate, the critical role of surface water and hydroxyl groups, and intermolecular cross-linking that provides stability to the final film nih.govethz.ch.

Hydrolysis and Silanation Mechanisms

The initial and crucial step in the formation of an OTS SAM is the hydrolysis of the trichlorosilane (B8805176) (-SiCl3) headgroup. In the presence of water, the silicon-chlorine bonds are replaced by silicon-hydroxyl bonds, transforming the this compound molecule into an octadecylsilanetriol intermediate acs.orgethz.ch. This reaction releases hydrochloric acid (HCl) as a byproduct.

The subsequent step is the silanization process, where the newly formed silanol (B1196071) groups of the OTS molecule react with hydroxyl groups (-OH), also known as silanol groups, present on the substrate surface ethz.chmdpi.com. This condensation reaction forms a stable, covalent silicon-oxygen-silicon (Si-O-Si) bond, anchoring the OTS molecule to the substrate researchgate.net. This covalent linkage is a primary reason for the significant mechanical, thermal, and chemical stability of OTS SAMs acs.orgillinois.edu.

Role of Surface Hydroxyl Groups (Silanol Groups) on Substrates

The presence and density of surface hydroxyl (silanol) groups are paramount for the formation of a high-quality, dense OTS monolayer researchgate.net. These groups act as the anchoring points for the OTS molecules ethz.ch. Substrates like silicon dioxide naturally have a surface terminated with silanol groups, making them ideal for OTS deposition. The quality and completeness of the resulting SAM are strongly dependent on the concentration of these surface hydroxyl sites researchgate.net. Pre-treatment of substrates, for example, with "piranha solution," is often employed to clean the surface and increase the concentration of these hydroxyl groups, thereby promoting a more uniform and complete monolayer formation researchgate.net. The adsorption of the alkylsiloxane molecules is believed to proceed specifically at these hydroxyl sites researchgate.net.

Influence of Water Content in Solution and Vapor Deposition

The amount of water present during the SAM formation process is a critical and sensitive parameter that significantly influences the structure and quality of the resulting film acs.orgnih.gov. A thin, adsorbed layer of water on the substrate surface is generally considered essential for the hydrolysis of the OTS molecules just before they anchor to the surface researchgate.netnih.gov.

However, the concentration of water must be carefully controlled:

Insufficient Water : A lack of adequate water can lead to an incomplete hydrolysis reaction, resulting in a sparse and incomplete monolayer researchgate.net.

Optimal Water : A moderate amount of water facilitates the hydrolysis and promotes the nucleation and initial growth of OTS islands nih.gov.

Excess Water : Too much water, either on the surface or in the deposition solution, can be detrimental. It can lead to the hydrolysis and polymerization of OTS molecules in the solution before they reach the substrate nih.gov. These polymerized siloxane particles can then deposit onto the surface, creating a rough, disordered, and multilayered film instead of a well-ordered monolayer nih.govacs.org. Excess surface water can also act as a barrier, hindering the OTS molecules from reaching and bonding with the surface hydroxyl groups researchgate.net.

Studies have shown that controlling relative humidity is key to reproducible OTS SAM formation. The mobility of water molecules on the surface is thought to play an important role, with a less mobile water layer providing a more stable condition for monolayer growth nih.gov.

Influence of Water Content on OTS Monolayer Growth
Water Content LevelEffect on Nucleation and GrowthResulting Film QualityReference
LowMaintains a relatively constant growth speed.Requires the least time for completion, but may be incomplete if water is too low. researchgate.netnih.gov
ModerateFavorable for initial nucleation and island growth.Completion of the final monolayer can be very slow. nih.gov
High (Excess)Hinders nucleation and growth of OTS islands; promotes polymerization in solution.Disordered, rough films with trapped holes and deposited polysiloxane particles. researchgate.netnih.govacs.org

Cross-linking and Polymerization Processes within OTS SAMs

Following the initial anchoring of individual OTS molecules to the substrate, a crucial polymerization process occurs laterally between adjacent molecules. The silanol headgroups of neighboring OTS molecules undergo a condensation reaction with each other, forming strong intermolecular Si-O-Si (siloxane) bridges ethz.chresearchgate.net. This cross-linking process creates a two-dimensional network polymer that is covalently bonded to the substrate surface acs.orgillinois.edu.

This extensive cross-linking is responsible for the high thermal, chemical, and mechanical stability of OTS SAMs compared to monolayers that rely on weaker intermolecular forces researchgate.netoaepublish.com. The formation of this stable siloxane network helps to pack the octadecyl chains densely, leading to a highly ordered and robust film illinois.edu. However, this cross-linking can also introduce some disorder and chain distortion, preventing the long-range translational order seen in other SAM systems like alkanethiols on gold acs.orgresearchgate.net.

Growth Mechanisms and Kinetics of OTS SAMs

Island Aggregation and Patch Expansion Models

Atomic Force Microscopy (AFM) studies have revealed the specific ways in which OTS molecules organize on a surface during the initial stages of SAM formation. Two primary models describe this growth: the island aggregation model and the patch expansion model nih.govacs.org.

The island aggregation model is often observed at lower temperatures (e.g., below 16°C) researchgate.net. In this mechanism, hydrolyzed OTS molecules adsorb onto the surface and diffuse laterally until they aggregate into small, condensed, island-like domains nih.gov. These initial nuclei are typically a single monolayer in height (around 2.4-2.6 nm) nih.gov. As more molecules adsorb, these islands grow in size and eventually merge to form a continuous monolayer researchgate.netnih.gov. This growth model can sometimes lead to defects or voids at the boundaries where islands coalesce.

The patch expansion model is associated with the formation of ultrasmooth OTS monolayers, particularly when grown from dry solutions acs.org. In this process, film formation occurs through the expansion of existing patches rather than the continuous nucleation of new islands acs.org. This mechanism can lead to highly uniform films with very low surface roughness, on the order of 1.0 Å acs.org.

The prevailing growth mechanism can be highly dependent on the reaction temperature, as summarized in the table below.

Effect of Temperature on OTS SAM Growth Mechanism
Temperature RangeObserved Growth MechanismReference
Low (< 16°C)Island Growth researchgate.net
IntermediateMixed Regime (Island and Homogeneous Growth) researchgate.net
High (≥ 40°C)Homogeneous Growth researchgate.net

Time-Dependent Monolayer Formation Studies

The formation of an OTS SAM is a dynamic process, the kinetics of which have been the subject of numerous investigations. The growth of the monolayer is not instantaneous but evolves over time, typically characterized by an initial induction period followed by a growth phase and finally saturation. Studies employing techniques such as ellipsometry and atomic force microscopy (AFM) have provided insights into the temporal evolution of film thickness and morphology.

For instance, when deposited via contact printing, full monolayers of OTS can be achieved at room temperature within 120-180 seconds. nih.gov The growth kinetics in this method appear to follow Langmuir adsorption kinetics. nih.gov In contrast, solution-phase deposition from a dry solution can take significantly longer, with the formation of a complete monolayer occurring after approximately two days through a "patch expansion" process. acs.org The presence of water can accelerate this process, leading to the formation of a hydrophobic film in about 2 hours; however, this rapid growth proceeds via a different mechanism involving the adsorption of platelike islands, which can result in a rougher surface. acs.orgresearchgate.net

Research has shown that even at short deposition times, the alkyl chains within the forming OTS islands can be highly oriented. acs.org This suggests that the growth often proceeds through the formation and coalescence of ordered domains rather than a random adsorption of individual molecules that later rearrange. acs.orgresearchgate.net

Table 1: Time-Dependent Growth of OTS Monolayers under Different Conditions

Deposition Method Time to Full Monolayer Observed Growth Characteristics
Contact Printing 120-180 seconds Follows apparent Langmuir adsorption kinetics. nih.gov
Solution (Dry) ~48 hours "Patch expansion" process, resulting in ultrasmooth films. acs.orgresearchgate.net

Impact of Deposition Conditions on Growth Morphology

The final morphology of an OTS SAM is critically dependent on a variety of deposition parameters. nih.gov These factors influence the hydrolysis and polymerization reactions of the OTS molecules, thereby affecting the structure and quality of the resulting film.

Temperature : The deposition temperature affects the phase of the forming monolayer. At lower temperatures, the monolayer can form through distinct phases, including a gas-like phase, a liquid-expanded phase, and finally a liquid-condensed phase. researchgate.net Increasing the deposition temperature can slightly increase the film growth rate. nih.gov It has been observed that monolayers formed in the liquid-condensed phase have a larger surface potential magnitude than those formed in the liquid-expanded phase. nih.gov

Humidity : Water is a crucial component in the formation of OTS SAMs as it is required for the hydrolysis of the chlorosilane headgroups. researchgate.net The amount of water present in the solvent or the ambient environment significantly impacts the growth mechanism. A moderate amount of water is favorable for the initial nucleation and growth of OTS islands. researchgate.net However, excess water can lead to the formation of polysiloxane particles in the solution, which can then adsorb onto the surface, resulting in a rough and disordered film. nih.govresearchgate.net Conversely, strictly anhydrous conditions slow down the monolayer formation, but can lead to very smooth and uniform films. acs.orgresearchgate.net

Solvent : The choice of solvent plays a significant role in the quality of the OTS monolayer. beilstein-journals.org Non-polar solvents like hexane, toluene (B28343), or bicyclohexyl (B1666981) are commonly used. nih.govacs.orgresearchgate.net The solvent affects the solubility of the OTS precursor and its hydrolysis products, which in turn influences the aggregation and deposition process. beilstein-journals.org

Theoretical Models of SAM Growth

Several theoretical models have been proposed to describe the growth mechanism of OTS SAMs on hydroxylated surfaces. These models are generally based on observations from experimental techniques like AFM and X-ray diffraction.

Island Aggregation Model : This is the most widely supported model for OTS growth. It posits that the formation of the monolayer begins with the nucleation of small islands of OTS molecules on the substrate. researchgate.net These islands, which can form in the bulk solution or on the surface, are composed of partially hydrolyzed and polymerized silanes. The islands then adhere to the substrate and grow laterally until they coalesce to form a complete monolayer. researchgate.net This model is particularly favored in conditions with higher water content. researchgate.net

Uniform or Continuous Model : An alternative model suggests that at low coverages, OTS molecules are uniformly and randomly distributed across the substrate in a disordered, gas-like state. researchgate.net As more molecules adsorb, the film becomes denser and undergoes a phase transition to a more ordered, liquid-like or solid-like structure. acs.org This model is more likely under very dry conditions. researchgate.net

The prevailing growth mechanism is often a combination of these models and is highly dependent on the specific deposition conditions. researchgate.net

Factors Influencing OTS SAM Quality and Structure

The successful formation of a high-quality, densely packed, and well-ordered OTS SAM is contingent on several critical factors, with the preparation of the substrate being paramount.

Substrate Pre-treatment and Surface Preparation Techniques

For an OTS monolayer to form correctly, the substrate must be scrupulously clean and possess a sufficient density of surface hydroxyl (-OH) groups. peggychan.com.au These hydroxyl groups are the reactive sites for the covalent attachment of the silane molecules. Therefore, most substrate pre-treatment methods are designed to both clean the surface of organic contaminants and to generate a hydrophilic, hydroxylated surface. peggychan.com.au Common substrates like silicon wafers with a native oxide layer, glass, and alumina (B75360) are suitable for OTS deposition due to their ability to be hydroxylated. acs.org

Oxygen plasma treatment is a widely used method for preparing substrates for silanization. mdpi.com This technique involves exposing the substrate to a low-pressure, high-frequency oxygen plasma. The plasma generates highly reactive oxygen species, such as free radicals (e.g., OH⁻, O²⁻), which bombard the surface. mdpi.com This process has two primary effects: it effectively removes organic contaminants through oxidation, and it increases the density of surface hydroxyl groups, rendering the surface highly hydrophilic. mdpi.com This enhanced hydroxylation provides a high concentration of reactive sites for the OTS molecules to bind to, promoting the formation of a dense and stable monolayer.

UV-Ozone treatment is another effective, non-destructive method for preparing substrates for OTS deposition. acs.orgresearchgate.net This process utilizes ultraviolet light, typically at wavelengths of 185 nm and 254 nm, in the presence of atmospheric oxygen. samcointl.com The 185 nm UV light dissociates molecular oxygen (O₂) into atomic oxygen (O), which then reacts with other oxygen molecules to form ozone (O₃). The 254 nm UV light is absorbed by both organic molecules and ozone. The absorption of UV by ozone dissociates it back into molecular and atomic oxygen, the latter being a powerful oxidizing agent. samcointl.com

This combination of UV irradiation and ozone effectively breaks down and removes hydrocarbon contaminants from the substrate surface. unm.edu Concurrently, the process generates a high-energy surface that is rich in hydroxyl groups, making it highly hydrophilic and ready for silanization. researchgate.netunm.edu UV-Ozone treatment is valued for its ability to produce clean, hydroxylated surfaces at room temperature without the need for wet chemical processing. samcointl.com

Chemical Pre-treatments (e.g., Hydrogen Peroxide, Piranha Solution)

The formation of a high-quality this compound (OTS) self-assembled monolayer (SAM) is critically dependent on the cleanliness and chemical state of the substrate surface. Chemical pre-treatments are employed to remove organic contaminants and to generate a sufficient density of hydroxyl (-OH) groups, which serve as anchoring sites for the silane molecules.

Piranha solution , a potent oxidizing mixture, is a commonly used pre-treatment. Typically composed of a 3:1 to 7:1 ratio of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂), this solution effectively removes organic residues. ubc.castanford.edu The mechanism involves the strong oxidizing power of peroxymonosulfuric acid (H₂SO₅), which is formed in the mixture. This treatment not only cleans the surface but also hydroxylates it, creating a hydrophilic layer essential for the subsequent silanization process. For instance, on copper surfaces, immersion in a Piranha solution (70:30 v/v H₂SO₄:H₂O₂) at 90°C for 30 minutes has been utilized as a key step in the pre-treatment process to facilitate SAM formation. nih.gov Similarly, on titanium surfaces, Piranha solution is used to decontaminate and hydroxylate the surface, although its effect on the density of hydroxyl groups can be complex. researchgate.net It is crucial to handle Piranha solution with extreme care due to its highly corrosive and reactive nature. ubc.cautexas.edu

Treatments involving hydrogen peroxide in different formulations are also employed. For example, a mixed solution of ammonia (B1221849) and hydrogen peroxide, followed by a mixture of hydrochloric acid and hydrogen peroxide, has been used in the pre-treatment of copper sheets at 85°C. nih.gov While effective, studies on titanium have shown that such oxidative treatments can decrease the number of available hydroxyl groups by forming a gel-type titanium oxide layer. researchgate.net This highlights the importance of carefully selecting the pre-treatment method based on the substrate material to ensure optimal surface chemistry for OTS SAM deposition. researchgate.net

Deposition Parameters and Environmental Control

The successful formation of a well-ordered OTS SAM is highly sensitive to a range of deposition parameters and the surrounding environment. Precise control over these factors is essential to achieve a densely packed, uniform monolayer.

Solution Concentration and Solvent Effects (e.g., Toluene, Hexane, Isopar-G, Cyclohexane (B81311), Bicyclohexyl)

The choice of solvent and the concentration of OTS in the solution significantly impact the quality of the resulting monolayer. The solvent plays a crucial role in the hydrolysis of the OTS molecules and their transport to the substrate surface. Nonpolar solvents are generally preferred for OTS deposition.

Research has shown that solvents with optimal water solubility tend to produce better monolayers. researchgate.net For instance, high-quality, full-coverage OTS monolayers have been consistently formed using heptane as a solvent over a wide range of concentrations (25 μM to 2.5 mM). researchgate.net In contrast, deposition from dodecane solutions often results in the formation of multilayered films. researchgate.net

The use of other nonpolar solvents such as Toluene , Hexane , and Bicyclohexyl has also been extensively studied. beilstein-journals.orgunf.edu For example, OTS solutions in anhydrous toluene and bicyclohexyl have been used in particle lithography to create nanopatterned SAMs. unf.edu The composition of the solvent mixture was found to control the size of the resulting nanopores. unf.eduIsopar-G , a dry solvent, has been shown to produce ultrasmooth OTS monolayers with a root mean square (RMS) roughness of approximately 1.0 Å. acs.org The concentration of the OTS solution is another critical parameter. While a certain minimum concentration is required for monolayer formation, excessively high concentrations can lead to the formation of aggregates and disordered films. acs.org

Below is a table summarizing the effects of different solvents on OTS SAM formation:

Solvent Typical Concentration Observed Effects on SAM Quality
Toluene 0.1% (anhydrous) Used in particle lithography; solvent composition affects nanostructure size. unf.edu
Hexane 10 mM At short immersion times (30s), can result in sparsely adsorbed, disordered chains. Longer times improve order. acs.org
Isopar-G Dry solution Produces ultrasmooth monolayers (RMS roughness ~1.0 Å) through a "patch expansion" process. acs.org
Cyclohexane Not specified Investigated in studies on the effect of humidity on OTS stability in solution. researchgate.net
Bicyclohexyl 0.1% Used for immersion deposition, leading to the formation of OTS nanostructures. beilstein-journals.org
Heptane 25 μM - 2.5 mM Consistently forms high-quality, full-coverage monolayers. researchgate.net
Dodecane Not specified Tends to result in the formation of multilayered films. researchgate.net
Temperature and Humidity during Deposition

Temperature and relative humidity (RH) are critical environmental factors that must be controlled during the deposition process. The presence of a thin layer of water on the substrate surface is essential for the hydrolysis of the trichlorosilane headgroup of the OTS molecule, which is a prerequisite for the formation of covalent Si-O-Si bonds with the substrate and between adjacent molecules.

The amount of water, influenced by the ambient humidity, is a determining factor for forming a stable and homogeneous OTS film. researchgate.net However, excessive water can lead to the formation of polysiloxane aggregates in the bulk solution, which can then deposit on the surface and disrupt the monolayer formation. researchgate.net Studies have shown that silane-to-silanol conversion of OTS in cyclohexane did not occur at less than 18% RH over 11 days, whereas complete conversion occurred after 2 days at 83% RH. researchgate.net This indicates a finite lifetime for the silane molecules in solution, which is highly dependent on the humidity.

Temperature also plays a significant role in the kinetics of SAM formation and the ordering of the alkyl chains. A critical temperature of around 28°C has been identified for OTS monolayer formation on silica (B1680970), above which the adsorbed molecules are disordered and expanded, and below which they are more closely packed and ordered. nih.gov Research investigating the effect of reaction temperature on OTS growth found that at lower temperatures (5 to 30°C), the molecules formed crystalline domain structures, while at 40°C, the resulting SAM was amorphous. researchgate.net

Immersion Time and Maturation Time

The duration for which the substrate is immersed in the OTS solution (immersion time) and the subsequent time allowed for the monolayer to organize (maturation time) are crucial for achieving a complete and well-ordered SAM.

For solution-based deposition, the structure of the OTS film evolves significantly with immersion time. Short immersion times, on the order of seconds, often result in sparsely adsorbed and randomly oriented molecules. acs.orgelsevierpure.com As the immersion time increases to several minutes or longer (e.g., 15-30 minutes in a 1 mM solution), significant changes in the film structure are observed, leading to a well-packed, highly oriented monolayer with a thickness of approximately 25 Å. acs.org Studies have shown that for both 7-octenyltrichlorosilane (B132810) and OTS, full monolayers could be obtained after printing times of 120-180 seconds. acs.org The growth kinetics often follow an apparent Langmuir adsorption model. acs.org

After the initial deposition, a maturation or annealing period can further improve the quality of the SAM. This allows for the lateral diffusion and aggregation of OTS domains, leading to a more ordered and densely packed film. nih.gov Annealing can be performed by heating the substrate in a controlled environment, which can promote the removal of trapped solvent molecules and enhance the cross-linking between adjacent silane molecules. nih.gov

Vapor Deposition versus Solution-Based Methods

OTS SAMs can be prepared using either solution-based deposition or chemical vapor deposition (CVD). Each method has distinct advantages and disadvantages that influence the quality and characteristics of the resulting film.

Solution-based deposition , the more traditional method, involves immersing the substrate in a dilute solution of OTS in an organic solvent. researchgate.net This technique is relatively simple and can produce highly dense SAMs. researchgate.net However, it is highly sensitive to ambient conditions, particularly humidity and temperature, and it can be difficult to control the amount of water in the solution. researchgate.netresearchgate.net This can lead to the formation of undesirable particulate aggregates on the monolayer. researchgate.net

Chemical vapor deposition (CVD) involves exposing the substrate to OTS vapor in a vacuum environment. researchgate.net This method offers better control over the deposition process, as the amount of water can be more precisely regulated, reducing the formation of 3D aggregates and leading to cleaner, smoother surfaces. researchgate.net The deposition time in CVD is typically much longer than in solution-based methods, which allows for more precise control over the surface hydrophobicity. researchgate.net However, CVD requires more specialized equipment. nih.gov Studies have shown that vapor-phase deposition can produce extremely smooth films with low surface roughness, comparable to a clean oxide surface. nih.gov

A comparison of the two methods is summarized in the table below:

Feature Solution-Based Deposition Vapor Deposition (CVD)
Process Substrate immersed in OTS solution. Substrate exposed to OTS vapor in a vacuum.
Advantages Simple setup, can produce high-density SAMs. researchgate.net Better control over water content, cleaner and smoother films, precise control over hydrophobicity. researchgate.net
Disadvantages Sensitive to humidity and temperature, prone to aggregate formation. researchgate.net Requires specialized equipment, longer deposition times. researchgate.netnih.gov
Resulting Film Can be high quality, but reproducibility can be a challenge. acs.org Uniform, low-density state that can form crystalline-like domains over time. researchgate.net

Structural Order and Packing Density

The functional properties of an OTS SAM are largely determined by its structural order and packing density. A well-formed monolayer consists of a dense arrangement of OTS molecules with their alkyl chains oriented nearly perpendicular to the substrate surface.

The thickness of a complete, well-ordered OTS monolayer is consistently reported to be in the range of 2.5 to 2.6 nm. acs.orgoptica.org This thickness corresponds to the length of the octadecyl chain in a predominantly all-trans conformation, indicating a high degree of molecular order. Techniques such as ellipsometry are commonly used to measure the thickness of the SAMs. acs.orgsvc.org

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the morphology of OTS SAMs at the nanoscale. nih.govresearchgate.net AFM images can reveal the growth mechanism, showing the formation of condensed "island-like" domains that grow and coalesce to form a complete monolayer. nih.gov The height of these islands is typically between 2.4 and 2.6 nm, consistent with a single OTS monolayer. nih.gov

The packing density of the alkyl chains can be inferred from various analytical techniques. For instance, Reflection-Absorption Infrared Spectroscopy (RAIRS) can provide information about the conformational order of the hydrocarbon chains. acs.org In a well-packed SAM, the alkyl chains are predominantly in an all-trans conformation, which is reflected in the positions of the CH₂ stretching vibrations in the RAIRS spectrum. acs.org The molecular area in a well-packed SAM is significantly smaller than in a disordered layer. nih.gov The quality of the film, including its packing density, is highly dependent on the preparation conditions, with factors like solvent, temperature, and immersion time playing crucial roles in achieving a highly ordered structure. researchgate.netresearchgate.net

Molecular Orientation and Tilt Angle

The hydrocarbon chains within a well-formed OTS SAM are not perfectly perpendicular to the substrate surface but are tilted at a specific angle. This tilt is a consequence of the optimization of intermolecular van der Waals forces and the packing density of the alkyl chains. The tilt angle is a critical parameter as it influences the thickness, density, and surface energy of the monolayer.

Numerous studies have employed techniques such as infrared spectroscopy and ellipsometry to determine the molecular orientation of OTS SAMs. On silicon oxide surfaces, the alkyl chains in a highly organized, crystalline-like OTS SAM are tilted by an average of approximately 8 ± 3° from the surface normal. researchgate.net Another study reported a tilt angle of about 10 ± 2° for OTS monolayers on both SiO2 and oxidized gold surfaces, indicating that the fundamental structure is largely independent of the hydrophilic substrate, provided it allows for the formation of a dense monolayer. aps.org

The tilt angle can be influenced by preparation conditions. For instance, the method of deposition can affect the final orientation of the molecules. While solution-phase deposition can lead to highly ordered structures, other techniques might result in different molecular arrangements.

Reported Tilt Angles for OTS SAMs

SubstrateMeasurement TechniqueAverage Tilt Angle (from surface normal)Reference
Silicon OxideReflection Absorption Infrared Spectroscopy (RAIRS)~8 ± 3° researchgate.net
SiO2 and Oxidized GoldInfrared Spectroscopy, Ellipsometry~10 ± 2° aps.org
Crystalline-like Domain Formation

Under appropriate conditions, OTS molecules self-assemble into highly ordered, two-dimensional crystalline-like domains on the substrate surface. The formation of these domains is a hallmark of a high-quality OTS SAM and is crucial for achieving a uniform and low-energy surface. The ordering within these domains is driven by the strong cohesive van der Waals interactions between the long octadecyl chains.

The growth of these crystalline domains can proceed through different mechanisms depending on the deposition conditions. At lower surface coverages, OTS molecules can exist in a more disordered state. As the coverage increases, these molecules begin to organize into well-defined domains that grow and eventually coalesce to form a complete monolayer. The presence of these crystalline domains can be visualized using techniques like Atomic Force Microscopy (AFM), which reveals distinct, ordered regions on the surface.

The quality of the underlying substrate and the presence of a thin layer of water are critical for the formation of these domains. The water layer facilitates the hydrolysis of the trichlorosilane headgroup, which is a prerequisite for the subsequent polymerization and covalent bonding to the substrate and to neighboring molecules, forming a stable siloxane network.

Liquid-Expanded and Liquid-Condensed Domains

The formation of OTS SAMs on a substrate can be described using a two-dimensional phase analogy, involving transitions between different states of molecular packing. During the initial stages of self-assembly, particularly at lower molecular densities, the OTS molecules can exist in a more disordered, fluid-like state referred to as a "liquid-expanded" phase. In this phase, the alkyl chains have more conformational freedom and are not tightly packed.

As the surface concentration of OTS molecules increases, a phase transition to a more ordered "liquid-condensed" phase occurs. This transition is characterized by the formation of condensed domains where the alkyl chains are more closely packed and exhibit a higher degree of orientational order, similar to the crystalline-like domains discussed previously.

Atomic force microscopy studies have directly visualized the coexistence of these two phases on a mica surface. At 25°C, OTS was observed to form both condensed "island-like" domains and expanded "liquid-like" domains. nih.gov The transition from the liquid-expanded to the liquid-condensed phase is a critical step in the formation of a dense and uniform monolayer. The study of these domains provides valuable insights into the thermodynamics and kinetics of the self-assembly process. It has been shown that the transition from a gas-like phase to a liquid-expanded phase and subsequently to a liquid-condensed phase can be observed, with both transitions being first-order. princeton.edu

Stability and Durability of OTS SAMs

For practical applications, the long-term stability and durability of OTS SAMs under various operational conditions are of paramount importance. The robustness of the monolayer is determined by its thermal, chemical, and mechanical properties.

Thermal Stability and Degradation Pathways

OTS SAMs exhibit remarkable thermal stability, which is a key advantage for their use in devices that may be subjected to elevated temperatures during fabrication or operation. Studies have shown that OTS monolayers are stable up to significant temperatures, though the exact degradation point can vary depending on the substrate and the surrounding environment.

In a vacuum environment, OTS monolayers on SiO2 substrates are thermally stable up to 573 K (300 °C). mdpi.com Another study on a planar silicon surface found the OTS monolayer to be thermally stable up to 250 °C, with complete decomposition occurring around 400 °C. nih.gov On a curved silica surface, an enhanced thermal stability of up to 350 °C was observed. nih.gov

The degradation of OTS SAMs at elevated temperatures is believed to occur primarily through the cleavage of C-C and Si-C bonds within the monolayer, rather than the desorption of the entire molecule. This indicates that the covalent linkage to the substrate is quite strong. Upon heating in air, pyrolysis of the hydrocarbon chains can occur, leading to the complete loss of the film at temperatures around 350 °C on an aluminum-supported film. researchgate.net

Thermal Stability of OTS SAMs

SubstrateEnvironmentStable Up ToDegradation Onset/Complete DecompositionReference
SiO2Vacuum573 K (300 °C)- mdpi.com
Planar SiliconNot specified250 °CComplete decomposition around 400 °C nih.gov
Curved SilicaNot specified350 °C- nih.gov
AluminumAir-Complete loss at 350 °C researchgate.net

Chemical Stability in Various Environments

The chemical stability of OTS SAMs is crucial for their application in liquid environments or where they might be exposed to various chemical agents. The robust, cross-linked siloxane network at the base of the monolayer provides significant protection against chemical attack.

OTS SAMs have demonstrated good stability in aqueous solutions. However, their long-term stability can be influenced by the pH of the solution. While they are relatively stable in neutral and acidic conditions, prolonged exposure to highly basic solutions can lead to the hydrolysis of the siloxane bonds, causing degradation of the monolayer. For instance, OTS SAMs on a copper surface showed excellent corrosion inhibition in a 1 mol/L HCl solution. nih.gov

The stability of OTS SAMs in organic solvents is also a critical consideration. Generally, well-formed, highly cross-linked monolayers are resistant to dissolution in common organic solvents. However, the specific solvent and the duration of exposure can play a role. The choice of solvent during the preparation of the SAM itself can also impact the final quality and stability of the film.

Mechanical Stability and Resistance to Abrasion

The mechanical robustness of OTS SAMs is essential for applications where they may be subjected to contact, friction, or wear. The dense packing of the alkyl chains and the strong covalent bonding to the substrate contribute to their mechanical stability.

Tribological studies have been conducted to evaluate the friction and wear characteristics of OTS monolayers. In sliding contact against a Si3N4 ball under a normal load of 0.5 N, the friction coefficient of an OTS SAM on a silicon wafer was found to gradually increase from an initial value of 0.06 to 0.13 with an increasing number of sliding cycles. researchgate.net This increase is attributed to the wear of the monolayer and the formation of a transfer film on the counterpart. Despite their low friction, these monolayers exhibit poor load-carrying capacity and antiwear ability, failing to provide lubrication at a normal load of 1.0 N. researchgate.net This suggests that while OTS SAMs can provide good lubricity under very low loads, they are susceptible to mechanical wear under higher pressures.

Atomic force microscopy can also be used to probe the mechanical properties of OTS SAMs at the nanoscale through techniques like nanoindentation, providing insights into their hardness and elastic modulus. The darker regions in lateral force mode AFM images correspond to lower friction areas, indicating the presence of the hydrophobic silane SAM. researchgate.net

Influence of Plasma Pretreatment on Monolayer Stability

Plasma treatment effectively cleans the substrate by removing organic contaminants and modifies the surface chemistry. For OTS deposition, which typically occurs on surfaces with hydroxyl groups, such as silicon wafers with a native oxide layer (SiO₂), plasma pretreatment is used to generate a high density of silanol groups (Si-OH). kuleuven.be These groups serve as essential anchoring sites for the covalent bonding of the this compound molecules.

The most common type of plasma used for this purpose is oxygen (O₂) plasma. nih.gov The reactive oxygen species generated in the plasma efficiently oxidize and remove organic impurities. More importantly, this process hydroxylates the surface, creating a uniformly hydrophilic layer rich in silanol groups. kuleuven.be This high density of reactive sites facilitates a more complete and ordered assembly of the OTS molecules, leading to a densely packed monolayer. Other types of plasma, such as argon (Ar), are also used, primarily for physical cleaning of the surface through sputtering, while milder options like carbon dioxide (CO₂) plasma can also be used to introduce functional groups. researchgate.net

The enhanced quality of the monolayer formed on a plasma-treated substrate directly translates to improved stability. A well-ordered and covalently bonded SAM provides superior resistance to thermal, chemical, and environmental degradation.

Research Findings on Stability Enhancement

Studies have demonstrated that the stability of OTS SAMs is significantly improved when deposited on plasma-treated surfaces. The primary reasons for this enhancement are the strong covalent linkage between the silane headgroup and the substrate and the high degree of intermolecular van der Waals interactions within the densely packed alkyl chains.

Thermal Stability : Research investigating the thermal behavior of OTS monolayers on SiO₂ substrates pretreated with O₂ plasma has shown excellent thermal stability. Using techniques like X-ray photoelectron spectroscopy (XPS), it was found that OTS monolayers remain stable upon vacuum annealing at temperatures up to 573 K (300 °C). nih.govmdpi.com At these temperatures, no significant decomposition or desorption of the OTS molecules was observed, indicating a robust attachment to the substrate. nih.gov This high thermal stability is crucial for applications where the coated substrates may be exposed to elevated temperatures. acs.orgnih.gov

Durability and Adhesion : Plasma pretreatment enhances the adhesion of the silane layer to the substrate. The creation of a clean, reactive surface ensures the formation of a strong Si-O-Si covalent bond between the OTS molecule and the substrate. This robust anchoring prevents delamination and improves the mechanical durability of the monolayer. For instance, studies on similar silicon-based coatings have shown that O₂ plasma pretreatment is very effective in enhancing the durability and adhesion of the coating. kuleuven.be This is attributed to the specific hierarchical structure induced on the surface by the plasma treatment. kuleuven.be

The following tables summarize the effects of plasma pretreatment on substrate properties and the resulting stability of the OTS monolayer.

Data on Plasma Pretreatment and Monolayer Properties

Plasma TypeSubstratePrimary Effect on SubstrateImpact on OTS Monolayer FormationReference
Oxygen (O₂) Plasma Silicon with native oxide (SiO₂)Removal of organic contaminants; generation of a high density of surface silanol (Si-OH) groups, increasing hydrophilicity.Promotes formation of a dense, highly ordered, and covalently bonded monolayer. kuleuven.benih.gov
Argon (Ar) Plasma VariousPhysical sputtering and cleaning of the surface with less chemical modification than O₂ plasma.Creates a clean surface for consistent monolayer deposition. kuleuven.be
Helium/Hydrogen (He/H₂) Plasma Low-k dielectricsRemoval of -CH₃ groups to create a SiO₂-like, hydrophilic surface.Enables chemical grafting of SAM precursors onto the generated silanol groups. kuleuven.be
Carbon Dioxide (CO₂) Plasma Alkoxysilane SAMsMilder alternative to O₂ plasma for introducing carboxylic acid and other functional groups.Can be used for surface activation with reduced degradation of the organic layer compared to O₂ plasma. researchgate.net

Thermal Stability of OTS SAMs on Pretreated Substrates

SubstratePretreatmentMaximum Stable Temperature (in vacuum)Key FindingsReference(s)
SiO₂ O₂ Plasma followed by piranha solution573 K (300 °C)XPS results indicate no significant decomposition or desorption of the OTS monolayer up to this temperature. nih.govmdpi.com
SiO₂/Si Not specified, but generally cleaned~740 K (467 °C)Previous reports cited, showing high thermal stability in vacuum, independent of alkyl chain length. nih.gov
Planar Si Surface Not specified523 K (250 °C)Densely packed OTS monolayers were found to be thermally stable up to this temperature. mdpi.com

Fabrication Methodologies for Ots Thin Films and Nanostructures

Wet Chemical Deposition Techniques

Wet chemical methods are widely employed for the formation of OTS self-assembled monolayers (SAMs) due to their relative simplicity and scalability. These techniques involve the immersion of a substrate into a solution containing OTS, leading to the spontaneous assembly of the molecules on the substrate surface.

Immersion, or dip coating, is a straightforward and common method for OTS film deposition. The process generally involves three main stages: immersion, dwelling, and withdrawal. researchgate.netacs.org

Immersion: The substrate is submerged into a solution of OTS, typically dissolved in an anhydrous organic solvent such as hexane, hexadecane, or toluene (B28343). acs.org

Dwell Time: The substrate remains in the solution for a specific period, allowing the OTS molecules to adsorb onto the surface.

Withdrawal: The substrate is removed from the solution at a controlled speed. The thickness of the coating can be influenced by the withdrawal speed. researchgate.net

Following withdrawal, the substrate is often rinsed with a solvent to remove any excess, non-adsorbed OTS molecules. nih.gov The quality of the resulting film is highly sensitive to the cleanliness of the substrate and the absence of water in the solvent, as trace amounts of water can lead to the formation of undesirable polysiloxane aggregates in the solution and on the surface. lsu.edu

Table 1: Key Parameters in Immersion/Dip Coating of OTS

ParameterDescriptionImpact on Film Quality
Solvent Type The organic solvent used to dissolve OTS (e.g., hexane, toluene).Affects OTS solubility and evaporation rate, which can influence film uniformity.
OTS Concentration The amount of OTS dissolved in the solvent.Influences the rate of monolayer formation and can affect the density of the resulting film. acs.org
Immersion Time The duration the substrate is submerged in the OTS solution.A critical factor in achieving a complete and well-ordered monolayer. kanazawa-u.ac.jp
Withdrawal Speed The rate at which the substrate is pulled from the solution.Can influence the thickness of the deposited film. researchgate.net
Temperature The temperature of the OTS solution during deposition.Affects the reaction kinetics and the self-assembly process. kanazawa-u.ac.jp
Humidity The amount of ambient moisture present during the process.Crucial to control, as excess water can lead to OTS polymerization and film defects. acs.org

The concepts of maturation time and reaction (or immersion) time are critical for achieving high-quality OTS monolayers through wet chemical deposition.

Maturation time refers to the aging of the OTS solution before the substrate is introduced. During this period, the OTS molecules can pre-hydrolyze and form small oligomers in the presence of trace amounts of water. A controlled maturation time can be beneficial for forming a dense and uniform monolayer. A study on OTS film deposition for metal-insulator-metal diodes found that a maturation time of 30 minutes in the OTS solution was a relevant factor in producing high-quality monolayers. kanazawa-u.ac.jp

Reaction time , the duration of the substrate's immersion in the OTS solution, directly impacts the completeness and ordering of the resulting film. Short immersion times may result in incomplete monolayer formation with disordered alkyl chains. helsinki.fi As the reaction time increases, the surface coverage of OTS increases, and the alkyl chains have more time to arrange into a well-packed, highly oriented structure. acs.orghelsinki.fi Research has shown that significant changes in film structure, from conformationally disordered to well-packed, occur as the reaction time is extended from a few seconds to several minutes or even hours. acs.orghelsinki.fi For instance, one study indicated that a reaction time of 60 minutes was favorable for the formation of a 2.4 ± 0.4 nm thick monolayer. kanazawa-u.ac.jp Another study demonstrated that while a hydrophobic film can form in about 2 hours in the presence of some water, ultrasmooth monolayers with low roughness are achieved after approximately 2 days in a dry solution. bohrium.com

Vapor-Phase Deposition Methods

Vapor-phase deposition techniques offer an alternative to wet chemical methods, often providing better control over the deposition process and resulting in higher-quality films, particularly in terms of cleanliness and uniformity. These methods involve the transport of vaporized OTS molecules to the substrate surface in a controlled environment.

Chemical Vapor Deposition (CVD) is a process where the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For OTS, this involves placing the substrate in a vacuum chamber with a source of OTS vapor. lsu.edu The traditional dip-coating method can sometimes lead to the formation of particulate aggregates, which is a significant issue for applications requiring smooth surfaces. lsu.edu CVD can mitigate this by providing a cleaner deposition environment. lsu.edu

In a typical CVD process for OTS, the precursor is vaporized and delivered to the substrate under controlled temperature and pressure. acs.org The OTS molecules then adsorb onto the surface and undergo hydrolysis and condensation reactions to form the self-assembled monolayer. The process can be controlled to achieve varying surface coverages, from low-density states to densely packed crystalline-like domains. lsu.edu It has been reported that reaching adsorption saturation during OTS CVD can take up to 24 hours. lsu.edu

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD is known for its ability to produce conformal, pinhole-free films with atomic-level thickness control. beilstein-journals.org While ALD is predominantly used for inorganic materials, OTS SAMs play a crucial role in a related technique known as area-selective ALD (AS-ALD).

In AS-ALD, the OTS monolayer is not the film being deposited by ALD, but rather a surface passivation layer that inhibits the ALD process. The OTS SAM is first patterned onto a substrate, and then the substrate is placed in an ALD reactor. The ALD precursors will only react with the areas of the substrate not covered by the OTS, allowing for the precise, patterned deposition of a different material. bohrium.com The integrity of the OTS SAM is critical for the success of AS-ALD, as any defects in the monolayer would lead to unwanted deposition. Research has shown that the crystallinity and structure of OTS SAMs remain largely intact during the initial stages of ALD, effectively blocking deposition. This use of OTS as a masking layer in ALD allows for the fabrication of precisely patterned thin films without the need for traditional lithography and etching steps.

Heated vapor deposition involves heating the OTS precursor to increase its vapor pressure and facilitate its transport to the substrate within a sealed container. acs.org This method can be combined with masking techniques, such as particle lithography, to create well-defined nanostructures.

In this approach, a mask, often composed of self-assembled polystyrene or silica (B1680970) nanospheres, is first applied to the substrate surface. acs.org The masked substrate is then placed in a sealed vessel containing OTS and heated. The OTS vapor deposits onto the areas of the substrate not covered by the mask. After the deposition process, the mask is removed, typically by rinsing with a solvent, revealing a nanopatterned OTS film. The shape and dimensions of the resulting nanostructures, such as nanorings or nanodots, are determined by the geometry of the mask. For example, using 200 nm diameter latex spheres as a mask has been shown to produce ring-shaped nanostructures with a corresponding center-to-center spacing.

Table 2: Comparison of Vapor-Phase Deposition Methods for OTS

MethodPrincipleKey AdvantagesTypical Applications
Chemical Vapor Deposition (CVD) Deposition of a solid on a heated substrate from a chemical reaction in the vapor phase.Can produce uniform and high-purity films; avoids solvent-related contamination. lsu.eduCreation of smooth, uniform OTS monolayers for various surface modifications. acs.org
Atomic Layer Deposition (ALD) - Area Selective Sequential, self-limiting surface reactions to deposit material in specific areas defined by an OTS passivation layer.Precise control over film thickness and patterning at the nanoscale; excellent conformality. beilstein-journals.orgFabrication of patterned microelectronic and nanoelectronic devices.
Heated Vapor Deposition with Masking Evaporation of OTS onto a substrate with a physical mask to create patterns.High-throughput fabrication of nanopatterns with controlled geometry and spacing. acs.orgCreation of nanostructured surfaces for studies of surface chemistry and physics.

Lithographic Patterning of OTS Layers

The ability to spatially control the arrangement of Octadecyltrichlorosilane (OTS) on a surface is critical for its application in nanotechnology. Lithographic techniques enable the fabrication of patterned OTS layers, creating regions with distinct surface properties. These patterned surfaces are instrumental in the development of biosensors, microelectronics, and platforms for fundamental studies of cell-surface interactions.

Particle Lithography for Nanopattern Fabrication

Particle lithography, also known as nanosphere lithography, is a versatile and high-throughput method for creating nanopatterns of OTS on various substrates, such as Si(111). beilstein-journals.orgnih.gov This technique utilizes a self-assembled monolayer of micro- or nanoscopic spheres, typically made of polystyrene latex or silica, as a deposition mask. beilstein-journals.orgnih.gov The spheres create a periodic template, and OTS molecules are deposited in the interstitial spaces between them. After deposition, the spheres are removed, revealing a patterned OTS nanostructure. nih.gov

The morphology of the resulting OTS nanopatterns can be precisely controlled by the deposition method. beilstein-journals.orgnih.gov Three common approaches are vapor deposition, immersion, and contact printing. beilstein-journals.orgnih.gov

Vapor Deposition: Exposing the masked substrate to heated OTS vapor typically results in the formation of ring-shaped nanostructures. nih.govresearchgate.netacs.org The height of these rings can correspond to multiple layers of OTS, for example, 10 ± 2 nm, which is equivalent to 3–4 molecular layers. nih.gov

Immersion: Submerging the masked substrate in an OTS solution can produce a film with nanoholes. acs.orged.gov

Contact Printing: This method involves transferring OTS from a patterned elastomeric stamp, like polydimethylsiloxane (PDMS), to the masked substrate. nih.gov This approach can generate a honeycomb arrangement of nanopores within an OTS film. nih.govresearchgate.net

The choice of solvent in solution-based methods also plays a crucial role in determining the size and surface coverage of the nanopores. unf.edu For instance, a systematic study using mixtures of anhydrous toluene and bicyclohexyl (B1666981) demonstrated that solutions with a higher composition of toluene resulted in smaller nanopores, while solutions richer in bicyclohexyl produced larger nanopores. unf.edu This allows for an additional level of control over the final nanostructure. unf.edu

The surface coverage of OTS in these patterns can range from 10% to 85%, depending on the protocol used. beilstein-journals.orgnih.gov Atomic force microscopy (AFM) is a key characterization tool used to evaluate the thickness, morphology, and orientation of the fabricated OTS nanostructures. beilstein-journals.orgnih.gov

Comparison of OTS Nanostructures Fabricated by Different Particle Lithography Protocols nih.gov
Deposition MethodResulting NanostructureTypical Height/ThicknessSurface Coverage
Vapor DepositionRing-shaped nanostructures10 ± 2 nm (3-4 layers)Variable
ImmersionFilm with nanoholesMonolayerHigh
Contact PrintingHoneycomb nanoporesSubmonolayer10% to 85%

Electron Beam Lithography (EBL) Applications

Electron beam lithography (EBL) is a high-resolution patterning technique capable of producing features smaller than 10 nm. wikipedia.org This method uses a focused beam of electrons to draw custom patterns on a surface covered with an electron-sensitive film known as a resist. wikipedia.orgjeolusa.com The electron beam alters the solubility of the resist, allowing for the selective removal of either the exposed or unexposed regions. wikipedia.org

While EBL is a powerful tool for nanofabrication, its direct application on OTS layers is not the primary mode of use. Instead, ultrasmooth OTS self-assembled monolayers (SAMs) serve as ideal substrates for high-resolution EBL. acs.orgacs.org The formation of a uniform, low-roughness OTS monolayer, with a root mean square (RMS) roughness of approximately 1.0 Å, is a critical prerequisite for subsequent high-resolution patterning. acs.orgacs.org

The process typically involves depositing a complete OTS monolayer on a substrate like SiO2. acs.orgacs.org This OTS layer then acts as a pristine surface onto which a resist for EBL is applied. The EBL process is then carried out on the resist layer. The primary advantage of EBL is its ability to overcome the diffraction limit of light, enabling the creation of much finer patterns than photolithography. jeolusa.com However, EBL is a serial process, which makes it slower and more expensive for large-scale production compared to other techniques. wikipedia.orgebeammachine.com Its main applications are in photomask fabrication, low-volume production of semiconductor devices, and research and development. wikipedia.org

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) Lithography

Scanning probe microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), have been adapted for nanolithography, offering high-resolution surface patterning capabilities. nih.gov Similar to EBL, ultrasmooth OTS monolayers are excellent substrates for both AFM and STM lithography. acs.orgacs.org

AFM Lithography: This technique uses the sharp tip of an AFM cantilever to modify a surface in a controlled manner. nih.govazonano.com There are several modes of AFM-based lithography:

Mechanical Manipulation: The AFM tip can be used to mechanically scratch or displace molecules from a self-assembled monolayer, a process sometimes referred to as nanoshaving. nih.gov

Bias-Assisted Oxidation: By applying a voltage between a conductive AFM tip and the substrate, a localized oxidation reaction can be induced. azonano.com This process is highly dependent on environmental humidity, which provides the water meniscus necessary for the reaction. azonano.com This allows for the creation of oxide patterns on silicon surfaces with heights of approximately 1 nm. azonano.com

STM Lithography: STM utilizes a quantum mechanical phenomenon called tunneling to image and manipulate surfaces at the atomic level. In STM lithography, the STM tip is used to selectively expose a resist or directly modify the substrate surface. This method has been successfully used to create features as small as 25 nm on silicon surfaces without the proximity effects often encountered in EBL. wecanfigurethisout.org

For both AFM and STM lithography, the quality of the OTS monolayer is paramount. A well-ordered, defect-free monolayer ensures that the lithographic process is precise and reproducible.

Dip Pen Nanolithography (DPN)

Dip Pen Nanolithography (DPN) is a direct-write scanning probe technique where an AFM tip is used to deliver chemical "inks" to a substrate through a water meniscus that forms under ambient conditions. acs.orglatech.eduwikipedia.org This method allows for the creation of patterns with sub-100 nm resolution. acs.orglatech.edu

However, the direct patterning of OTS using conventional DPN presents significant challenges. Trichlorosilane (B8805176) precursors, like OTS, are highly reactive with water. acs.orglatech.edu This reactivity leads to polymerization of the OTS molecules within the water meniscus, which is the medium for ink transport in DPN. acs.orglatech.edu This uncontrolled polymerization prevents the formation of well-defined, stable patterns on the substrate.

To overcome this limitation, alternative "inks" and strategies have been developed for patterning on silicon and other semiconductor surfaces. One successful approach involves using silazanes, such as hexamethyldisilazane (HMDS), as the ink. acs.orglatech.edu Silazanes are less reactive with the water meniscus and can form stable monolayers on oxidized silicon or gallium arsenide surfaces. acs.orglatech.edu This demonstrates that while direct DPN of OTS is problematic, the principle of DPN can be adapted with suitable chemistry for patterning on relevant substrates.

Formation of Multilayers and Complex Architectures

Beyond the fabrication of single-molecule-thick layers, there is considerable interest in creating more complex, three-dimensional structures with OTS. The controlled formation of multilayers allows for the tuning of film thickness and the creation of hierarchical structures.

Controlled Multilayer Growth

While OTS is primarily known for forming self-terminating monolayers under specific conditions, multilayer growth can be induced by altering the deposition parameters. acs.orgacs.org The presence of water is a critical factor; while a small amount is necessary for the initial hydrolysis and bonding to the substrate, an excess can lead to polymerization in solution and the subsequent deposition of platelike islands, resulting in rough, multilayer films. acs.orgacs.org

Controlled multilayer formation has been observed in several fabrication methodologies:

Vapor Deposition with Particle Lithography: As mentioned previously, the vapor deposition of OTS through a particle mask can lead to the formation of ring nanostructures with heights of 10 ± 2 nm, corresponding to 3–4 layers of OTS. nih.gov This suggests that the confined geometry at the base of the masking spheres can promote localized multilayer growth. nih.gov

Contact Printing: The thickness of OTS films deposited by contact printing is highly dependent on the concentration of the OTS solution used as the "ink" and the duration of contact between the stamp and the substrate. acs.org At higher concentrations and longer contact times (greater than 30 seconds), the formation of multilayers is clearly indicated by thickness measurements. acs.org

These findings demonstrate that by carefully controlling the reaction conditions, such as water content, precursor concentration, and deposition time, it is possible to move beyond monolayer formation and construct well-defined OTS multilayers.

Parameters Influencing OTS Multilayer Formation
MethodControlling ParameterEffect on Film Structure
Solution DepositionWater ContentExcess water leads to island-like multilayer growth and increased roughness. acs.orgacs.org
Vapor Deposition (with Particle Lithography)Confined GeometryPromotes localized growth of multilayered ring structures. nih.gov
Contact PrintingOTS Concentration & Contact TimeHigher concentrations and longer times lead to increased film thickness and multilayer formation. acs.org

Integration with Other Nanomaterials (e.g., Nanoparticles, Polymers)

This compound (OTS) thin films and nanostructures are frequently integrated with other nanomaterials, such as nanoparticles and polymers, to create composite materials with enhanced or novel functionalities. These hybrid systems leverage the self-assembly properties of OTS to direct the organization of other materials or to modify the interfacial properties between different components.

Integration with Nanoparticles

The integration of OTS with nanoparticles is a widely explored strategy for fabricating surfaces with specific functionalities, including superhydrophobicity, enhanced wear resistance, and patterned arrays for various applications. The primary role of OTS in these composites is often to act as a surface modifier or a molecular template.

A common approach involves the use of silica (SiO₂) nanoparticles in conjunction with OTS. For instance, superhydrophobic coatings have been developed by modifying hollow silica nanoparticles with OTS. researchgate.net In this method, the trichlorosilane group of OTS chemically bonds with the hydroxyl groups present on the surface of the silica nanoparticles, creating a stable, networked structure of alkylsiloxane and densely packed nanoparticles on a substrate. researchgate.net This process significantly increases surface roughness, a key factor in achieving superhydrophobicity. researchgate.net Similarly, OTS has been combined with silica nanoparticles and deposited on silicon wafers via dip-coating to create hydrophobic surfaces with high tribological performance.

Particle lithography is another key technique for integrating OTS with nanoparticles. This method uses a mask of mesospheres, such as colloidal silica or polystyrene latex, to direct the deposition of OTS into specific patterns. nih.gov These nanopatterned OTS films can then serve as templates or resists for the subsequent deposition of other nanomaterials, including metallic or ceramic nanoparticles. nih.govacs.org The ability to control the surface coverage and geometry of OTS nanostructures through different protocols like vapor deposition, immersion, or contact printing allows for the creation of periodic, two-dimensional arrays of nanoparticles with high precision. nih.gov

The chemical structure of OTS, featuring a long octadecyl hydrocarbon chain and a reactive trichlorosilane headgroup, is pivotal for these integrations. The silane (B1218182) group provides a strong anchor to substrates and nanoparticles bearing hydroxyl groups, while the long alkyl chain imparts the desired surface energy modifications, such as hydrophobicity. researchgate.net

Integration with Polymers

OTS is also integrated with various polymers to modify their surface properties or to create structured composite films. The application of an OTS layer onto a polymer substrate can dramatically alter its surface energy, leading to properties like enhanced water repellency.

One notable application is the creation of superhydrophobic polymer fabrics. For example, a polyethylene (B3416737) terephthalate (B1205515) (PET) fabric can be made superhydrophobic through a dip-coating process involving OTS and hollow silica nanoparticles. researchgate.net In a similar vein, a silane and polystyrene-coated polypropylene fibrous network (silane@PS-PPF) has been developed for oil-water separation. This was achieved through a two-step process involving the photochemical polymerization of styrene followed by a dip-coating in an OTS solution, which turned the initially hydrophobic surface into a superhydrophobic one.

Particle lithography techniques also utilize polymers, not just as substrates but as patterning masks. Close-packed arrays of polystyrene latex mesoparticles are commonly used as surface masks to direct the deposition of OTS into nanopatterns. nih.gov Furthermore, polymers like polydimethylsiloxane (PDMS) are used to create stamps for microcontact printing, a method to transfer patterned OTS films onto a substrate. acs.org In this process, a solution containing OTS is applied to the PDMS stamp, and after partial evaporation of the solvent, the concentrated OTS film is transferred to the target surface upon contact. acs.org

These methodologies demonstrate the versatility of OTS in forming composite materials with polymers, either by forming a functional coating on a polymer surface or by using polymers as tools to structure the OTS film itself.

Research Findings on OTS Integration with Nanomaterials

Integrated MaterialFabrication MethodSubstrateKey Finding/Application
Hollow Silica (HS) NanoparticlesDip-coatingPolyethylene terephthalate (PET) fabricCreation of a robust, superhydrophobic textile with enhanced water repellency. researchgate.net
Silica NanoparticlesDip-coatingSilicon waferFabrication of hydrophobic surfaces with high tribological (wear-resistant) properties.
Polystyrene Latex or Silica MesospheresParticle Lithography (Immersion, Vapor Deposition, Contact Printing)Si(111)High-throughput fabrication of periodic, 2D arrays of OTS nanostructures that can direct the deposition of other nanomaterials. nih.gov
PolystyrenePhotochemical Polymerization & Dip-coatingPolypropylene FibersDevelopment of a superhydrophobic fibrous network for efficient oil-water separation.
Polydimethylsiloxane (PDMS)Microcontact Printing (as a stamp)Al and SiO₂/SiTransfer of patterned OTS films to act as a molecular resist for the selective deposition of metal and ceramic thin films. acs.org

Advanced Characterization Techniques for Ots Systems

Spectroscopic Methods

Spectroscopic techniques are indispensable for analyzing the chemical composition, molecular orientation, and electronic structure of OTS monolayers.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for investigating the structure and conformational order of OTS self-assembled monolayers. azonano.com By analyzing the vibrational frequencies of chemical bonds, FTIR provides insights into the molecular arrangement within the monolayer. azonano.com The Attenuated Total Reflection (ATR) mode of FTIR is particularly surface-sensitive, making it well-suited for studying thin films like OTS SAMs. nih.gov

In the analysis of OTS layers, the C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the octadecyl chains are of primary interest. The positions of the asymmetric (-CH₂) stretching peak (νₐ(CH₂)) and the symmetric (-CH₂) stretching peak (νₛ(CH₂)) are highly sensitive to the conformational order (gauche/trans ratio) of the alkyl chains. Well-ordered, all-trans alkyl chains, characteristic of a densely packed monolayer, exhibit νₐ(CH₂) and νₛ(CH₂) peaks at lower frequencies (around 2919 cm⁻¹ and 2851 cm⁻¹, respectively). researchgate.net Disordered, liquid-like films show these peaks at higher wavenumbers. acs.org

FTIR can be used to monitor the kinetics of SAM formation by tracking the intensity of these characteristic peaks over time. researchgate.net Studies have shown that the formation of the monolayer involves a condensation reaction between the hydrolyzed OTS molecules and the hydroxylated substrate, forming Si-O-Si bonds. researchgate.net

Table 1: Characteristic FTIR Peak Assignments for OTS Monolayers

Vibrational Mode Wavenumber (cm⁻¹) Significance
Asymmetric -CH₃ Stretch ~2959 Indicates presence of terminal methyl groups
Asymmetric -CH₂ Stretch ~2919 Position indicates high conformational order (all-trans)
Symmetric -CH₂ Stretch ~2851 Position indicates high conformational order (all-trans)

This table provides typical wavenumber values; exact positions can vary based on substrate and film quality.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top few nanometers of a surface. researchgate.netrockymountainlabs.com This makes it ideal for confirming the presence and integrity of OTS monolayers. rockymountainlabs.com

An XPS analysis of a successful OTS deposition on a silicon dioxide (SiO₂) substrate will reveal peaks corresponding to silicon (Si), oxygen (O), and carbon (C). nih.govresearchgate.net The high-resolution spectrum of the Si 2p region can distinguish between silicon in the underlying substrate (elemental Si at ~99 eV) and silicon in the oxidized surface layer (SiO₂ at ~103.5 eV). thermofisher.com The C 1s peak, centered around 285 eV, confirms the presence of the hydrocarbon chains of the OTS molecules. nih.gov

XPS is also employed to assess the thermal stability of OTS films. By taking spectra at increasing annealing temperatures, researchers can observe any changes in chemical composition or bonding that indicate decomposition or desorption of the monolayer. nih.gov Studies have shown that OTS monolayers on SiO₂ are thermally stable up to 573 K in a vacuum. nih.gov Furthermore, the thickness of the OTS monolayer, typically around 2.6 nm, can be estimated from XPS data. acs.org

Table 2: Typical XPS Binding Energies for an OTS Monolayer on SiO₂/Si

Element Orbital Binding Energy (eV) Component
Carbon C 1s ~285.0 Alkyl chain (-CH₂-)
Oxygen O 1s ~532.5 Substrate (SiO₂)
Silicon Si 2p ~103.5 Substrate (SiO₂)

Binding energies are referenced to the C 1s peak at 284.8 eV and can show slight variations. thermofisher.com

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the valence electronic structure of materials. wikipedia.orgthermofisher.com It operates on the same principle as XPS but uses lower energy ultraviolet photons, typically from a helium discharge lamp (He I at 21.2 eV or He II at 40.8 eV), to probe the molecular orbital energies in the valence region. thermofisher.comyoutube.com Due to the lower kinetic energy of the emitted photoelectrons, UPS is even more surface-sensitive than XPS, with a probing depth of approximately 2-3 nm. thermofisher.com

In the context of OTS systems, UPS is primarily used to determine the work function (Φ) of the surface. nih.govresearchgate.net The work function is the minimum energy required to remove an electron from the surface to a point in the vacuum. The formation of a SAM can significantly alter the work function of the substrate due to the creation of an interface dipole. UPS measures the work function from the secondary electron cut-off region of the spectrum. nih.gov For a pristine OTS monolayer on SiO₂, the work function has been measured to be approximately 4.36 eV. nih.gov In situ UPS measurements during annealing have shown that the work function of OTS remains stable up to 573 K, further confirming the film's thermal stability. nih.gov

Table 3: UPS-Determined Electronic Properties of OTS on SiO₂

Property Value (eV) Technique/Region
Work Function (Φ) ~4.36 Secondary Electron Cut-off

Energy Dispersive X-ray Analysis (EDXA or EDX), also known as Energy Dispersive X-ray Spectroscopy (EDS), is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.com It is often integrated with a scanning electron microscope (SEM-EDX). mdpi.com The technique relies on the interaction of an electron beam with a sample, which results in the emission of characteristic X-rays from each element present. nih.gov By measuring the energy and intensity of these X-rays, EDXA can provide qualitative and quantitative information about the elemental composition. mdpi.comnih.gov

For OTS-coated substrates, EDXA can be used to confirm the elemental makeup of the coating. mdpi.com An EDXA spectrum would show peaks corresponding to the constituent elements of the OTS molecule and the substrate. For an OTS layer on a silicon wafer, prominent peaks for Silicon (Si), Carbon (C), and Oxygen (O) would be expected. While less surface-sensitive than XPS or UPS, EDXA is a valuable tool for providing a rapid elemental survey of the sample, confirming the successful deposition of a silicon- and carbon-containing layer. rsc.org

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the adsorption of molecules onto surfaces. uci.edu While OTS itself is not fluorescent, the adsorption process and the properties of the resulting monolayer can be studied by employing fluorescent probes. This can be approached in several ways.

One method involves using a fluorescently-labeled silane (B1218182) molecule analogous to OTS to directly monitor its adsorption onto the substrate in real-time. The increase in fluorescence intensity at the surface can be correlated with the amount of adsorbed material. core.ac.uk

Alternatively, the properties of a completed, non-fluorescent OTS monolayer can be investigated by studying its interaction with fluorescent molecules from a solution. The adsorption of a fluorescent probe onto the OTS-modified surface can provide information about the monolayer's hydrophobicity, surface energy, and packing density. Changes in the fluorescence spectrum of the probe, such as shifts in emission wavelength or changes in intensity, can indicate the nature of the local environment provided by the OTS surface. nih.gov This method is particularly useful for probing the accessibility and interaction potential of the terminal methyl groups of the OTS monolayer. acs.org

Microscopic and Imaging Techniques

While spectroscopy provides chemical information, microscopy and imaging techniques are essential for visualizing the physical structure, topography, and homogeneity of OTS monolayers. These methods provide direct evidence of film quality and growth mechanisms. The combination of microscopic techniques with spectroscopic analysis offers a comprehensive understanding of the biopolymer systems at both micro and nano scales. nih.gov Common techniques include various forms of light microscopy, such as bright-field and fluorescence microscopy, as well as more advanced methods like confocal microscopy and electron microscopy. oxinst.comyoutube.com These imaging tools are crucial for analyzing the morphology and structure of materials on different length scales. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness

Atomic Force Microscopy (AFM) is a premier tool for investigating the nanoscale surface characteristics of OTS monolayers. It provides three-dimensional topographic information by scanning a sharp probe over the sample surface, allowing for the direct visualization of the film's structure, completeness, and defectivity. researchgate.net

Topographical AFM imaging is extensively used to study the growth mechanism of OTS films on substrates like silicon oxide (SiO₂). The formation of OTS monolayers often proceeds through an "island aggregation" mechanism, where molecules initially form distinct islands on the surface that subsequently grow and coalesce to form a complete film. researchgate.net AFM can directly image these islands, providing data on their height, shape, and coverage. For instance, studies have shown that the height of these islands can increase as they grow, eventually reaching a limiting value that corresponds to the thickness of a fully formed monolayer. beilstein-journals.org

A key parameter derived from AFM topography is the thickness of the OTS monolayer. An ideal, densely packed monolayer with fully extended alkyl chains oriented perpendicular to the substrate has a theoretical thickness of approximately 2.6 nm. acs.org Experimental AFM measurements frequently confirm this, with reported thicknesses ranging from 2.0 to 2.6 nm, depending on the preparation method and substrate. researchgate.netacs.org For example, ultrasmooth OTS monolayers with a thickness of 2.6 ± 0.2 nm and a root-mean-square (RMS) roughness of around 1.0 Å have been reproducibly fabricated. aalto.fi

Lateral Force Microscopy (LFM), a variant of AFM, measures the lateral twisting or torsion of the cantilever as the tip is scanned across the surface. This lateral deflection is proportional to the frictional force between the tip and the sample. LFM is highly sensitive to changes in surface chemistry and material properties. bruker.comntmdt-si.com On a patterned or incomplete OTS monolayer, LFM can distinguish between the OTS-coated regions and the bare substrate due to differences in their frictional coefficients, providing chemical contrast that may not be apparent in the topography image. kfki.hu This makes LFM a valuable tool for assessing the homogeneity and chemical composition of the OTS surface.

ParameterDeposition ConditionsValueSource(s)
Monolayer Thickness Dry OTS solution on SiO₂2.6 ± 0.2 nm researchgate.netaalto.fi
Immersion of silica (B1680970) masks2.0 ± 0.2 nm acs.org
RMS Roughness Ultrasmooth monolayer on SiO₂~1.0 Å aalto.fi
Overlayers from wet solution> 3 Å aalto.fi
Island Height Partially grown film (dry)2.4 nm researchgate.net
Partially grown film (wet)2.3 nm researchgate.net

AFM can be operated in several modes, with contact mode and tapping mode being the most common for imaging surfaces like OTS monolayers.

Contact Mode: In this mode, the AFM tip is in constant physical contact with the sample surface as it scans. A feedback loop maintains a constant cantilever deflection, which corresponds to a constant repulsive force. nih.gov While effective for imaging hard surfaces and capable of simultaneous LFM measurements, the continuous dragging of the tip can exert significant lateral forces, potentially damaging soft or delicate samples like OTS monolayers or introducing artifacts. nih.govwikipedia.org

Tapping Mode: To mitigate the issues of tip and sample damage, tapping mode was developed. Here, the cantilever is oscillated at or near its resonance frequency, causing the tip to only intermittently "tap" the surface at the bottom of its oscillation cycle. wikipedia.org The feedback loop maintains a constant oscillation amplitude. wikipedia.org This mode virtually eliminates the lateral shear forces present in contact mode, making it much gentler and better suited for imaging soft organic films like OTS. nih.gov Tapping mode is therefore often the preferred method for obtaining high-quality, artifact-free topographic images of OTS SAMs.

Colloidal probe AFM is a specialized technique where a micrometer-sized spherical particle (the "colloidal probe") is attached to the end of an AFM cantilever instead of a sharp tip. beilstein-journals.org This modification allows for the direct measurement of interaction forces between the probe particle and a planar surface with a well-defined geometry. beilstein-journals.orghplpb.com.cn

This technique is particularly powerful for studying interfacial phenomena in liquid environments. For OTS-coated surfaces, it can be employed for:

Surface Charge Studies: By measuring the electrostatic double-layer forces between the colloidal probe and the OTS surface as a function of distance in an electrolyte solution, the surface charge density and surface potential of the OTS monolayer can be quantified. beilstein-journals.orgacs.org For example, a silica colloidal probe can be used to measure forces against an OTS-modified substrate to understand how the hydrophobic monolayer alters the surface charge properties of the underlying substrate.

Slip Studies: The hydrodynamic drainage forces experienced by the colloidal probe as it approaches the OTS surface in a liquid can be measured. wikipedia.org Deviations from classical no-slip boundary condition predictions can be used to calculate the hydrodynamic slip length. Such studies are crucial for understanding fluid flow in micro- and nanofluidic devices where surfaces are often coated with hydrophobic layers like OTS to reduce drag.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides morphological information by scanning a focused beam of electrons over a sample's surface. researchgate.net The signals produced from the electron-sample interaction, primarily secondary electrons, are used to form an image of the surface topography. researchgate.net SEM offers a much larger field of view than AFM, making it useful for assessing the large-scale uniformity and quality of OTS films over several square micrometers. It can effectively identify larger-scale defects, such as cracks, aggregates, or areas of incomplete coverage that might be missed in a smaller AFM scan. acs.org While SEM does not provide the high vertical resolution of AFM, it is a valuable complementary technique for a comprehensive structural assessment of OTS-coated surfaces. acs.orgrigaku.com

Transmission Electron Microscopy (TEM)

While seemingly less common for studying thin monolayers, Transmission Electron Microscopy (TEM) is applicable and can provide unique structural information about OTS systems. For TEM analysis, the OTS monolayer must be transferred to a TEM-compatible substrate, such as a collodion-covered grid. blue-scientific.com By operating the TEM in electron diffraction (ED) mode, the molecular arrangement within the monolayer can be determined. Studies using this method on polymerized OTS monolayers have successfully shown that the molecules are arranged in a regular hexagonal array with a spacing of approximately 0.42 nm, providing direct evidence of the crystalline nature of well-formed OTS SAMs. blue-scientific.com This demonstrates that TEM can be a powerful tool for probing the molecular-level packing and order within the monolayer.

X-ray Reflectivity and X-ray Diffraction (XRD)

X-ray scattering techniques are non-destructive methods that provide precise, spatially averaged structural information about thin films.

X-ray Reflectivity (XRR): XRR is an extremely powerful technique for determining the thickness, interfacial roughness, and electron density of thin films with sub-angstrom precision. optica.org The method involves directing a beam of X-rays at a very low angle of incidence onto the flat sample surface and measuring the intensity of the reflected X-rays. optica.org Interference between X-rays reflected from the top surface of the OTS film and the film-substrate interface creates an oscillation pattern. optica.org The periodicity of these oscillations is directly related to the film thickness, while the decay of the reflected intensity provides information about surface and interface roughness. XRR has been used to precisely measure the thickness of OTS monolayers, confirming values in the range of 2.5-2.6 nm. researchgate.net

X-ray Diffraction (XRD): While conventional XRD is used for bulk crystal structures, Grazing Incidence X-ray Diffraction (GIXD) is a surface-sensitive variant suitable for studying the in-plane molecular arrangement of ultrathin films like OTS monolayers. beilstein-journals.org In GIXD, the X-ray beam impinges on the surface at a very shallow angle, maximizing the signal from the film while minimizing it from the bulk substrate. This technique can provide detailed information about the lateral packing, lattice parameters, and coherence length (i.e., the size of the ordered domains) of the alkyl chains within the OTS monolayer, complementing the molecular arrangement data obtained from TEM. beilstein-journals.org

Surface Wettability and Interfacial Phenomena

The arrangement of the long hydrocarbon chains in a well-ordered OTS monolayer results in a highly non-polar, low-energy surface. This characteristic is primarily investigated through wettability studies, which provide insights into the quality and uniformity of the film.

Contact angle goniometry is a fundamental technique for assessing the hydrophobicity of a surface. It involves measuring the angle at which a liquid droplet interfaces with the solid surface. For OTS monolayers, water is the most common probe liquid.

Static Contact Angle: The static contact angle is the angle measured when the droplet is at rest on the surface. A high static contact angle with water is indicative of a hydrophobic surface and suggests the successful formation of a dense, well-ordered OTS monolayer. On silicon nanowires/nanowalls, an OTS coating can dramatically increase the water contact angle from 27° to 165°, demonstrating a significant enhancement in hydrophobicity brighton-science.com. For OTS SAMs formed on a SiO2 substrate, static water contact angles are typically in the range of 105°–113° mdpi.com.

Dynamic Contact Angles: Dynamic contact angles, specifically the advancing and receding angles, provide more detailed information about the surface's chemical and topographical homogeneity. The advancing contact angle (θ_A) is measured as the volume of the droplet is increased, and the contact line moves outward over a dry surface. Conversely, the receding contact angle (θ_R) is measured as the droplet volume is decreased, and the contact line retracts. For high-quality OTS films on mica, advancing contact angles of 113-116° and receding angles of 107-110° have been reported.

Table 1: Representative Static and Dynamic Water Contact Angles on OTS Monolayers

Parameter Value (°) Substrate
Static Contact Angle 105 - 113 SiO₂
Static Contact Angle ~165 Silicon Nanowires
Advancing Contact Angle (θ_A) 113 - 116 Mica
Receding Contact Angle (θ_R) 107 - 110 Mica

Contact angle hysteresis is the difference between the advancing and receding contact angles (H = θ_A - θ_R). It is a measure of the surface's non-ideality, arising from chemical heterogeneity, surface roughness, or molecular rearrangements. A low contact angle hysteresis indicates a smooth and chemically uniform surface. For well-formed OTS monolayers on mica, a small hysteresis of about 6° has been observed, signifying a highly ordered and homogeneous film.

The surface free energy (SFE) of a solid is a quantitative measure of its surface polarity and is a key parameter governing wetting and adhesion. It cannot be measured directly but can be calculated from contact angle measurements using various theoretical models. The most common approach is the Owens-Wendt-Rabel-Kaelble (OWRK) method, which separates the SFE into dispersive and polar components.

Table 2: Probe Liquids Commonly Used for Surface Energy Determination of OTS

Probe Liquid Total Surface Tension (mN/m) Dispersive Component (γd) (mN/m) Polar Component (γp) (mN/m)
Water 72.8 21.8 51.0
Diiodomethane 50.8 50.8 0.0
Ethylene Glycol 48.0 29.0 19.0

The Surface Forces Apparatus (SFA) is a powerful technique for directly measuring the forces between two surfaces at the molecular level. It can quantify adhesion, repulsion, and other interaction forces as a function of the separation distance with sub-nanometer resolution.

In the context of OTS, SFA is used to measure the interaction forces between two OTS-coated surfaces, typically on atomically smooth mica substrates. These measurements provide fundamental insights into the nature of hydrophobic interactions. Studies have shown that the adhesion force between OTS-coated surfaces is significantly influenced by the quality and deposition time of the monolayer. As the OTS coating time increases, the surface becomes more hydrophobic, leading to changes in the interaction forces.

A study investigating the interfacial interactions between OTS-coated mica surfaces in a 1 mM NaCl solution revealed the following:

After 4 hours of OTS coating, there was still a strong electric double-layer repulsion upon approach.

With an 8-hour deposition, the repulsion was mainly due to steric hindrance.

The normalized adhesion force (|F_ad/R|) was measured for different coating durations, showing the evolution of the adhesive interactions as the monolayer becomes more complete.

Table 3: SFA Adhesion Force Measurements Between OTS-Coated Mica Surfaces | OTS Coating Time | Normalized Adhesion Force (|F_ad/R|) (mN/m) | | :--- | :--- | | 4 hours | ~10 | | 8 hours | ~25 | | 12 hours | ~40 |

Ellipsometry for Film Thickness and Optical Properties

Ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. It measures the change in the polarization state of light upon reflection from a sample surface.

For OTS monolayers, ellipsometry is a standard method to confirm the formation of a film and to measure its thickness with high precision. A well-formed OTS monolayer is expected to have a thickness of approximately 2.6 ± 0.2 nm. This technique is highly sensitive to the presence of a monolayer and can distinguish between complete and partial film coverage.

The optical properties of the OTS film are also accessible through ellipsometry. In many analyses, the refractive index of the OTS film is fixed at a value of approximately 1.5. The extinction coefficient (k) is typically assumed to be zero in the visible range, as the film is transparent.

Table 4: Typical Ellipsometric Properties of an OTS Monolayer

Parameter Typical Value
Film Thickness 2.6 ± 0.2 nm
Refractive Index (n) at 632.8 nm ~1.5
Extinction Coefficient (k) at 632.8 nm ~0

Advanced Applications of Octadecyltrichlorosilane in Research

Surface Functionalization in Micro- and Nanofabrication

The precise control over surface chemistry afforded by OTS SAMs is instrumental in the fabrication of next-generation electronic and micro-electromechanical systems.

One of the significant challenges in the production of Metal-Insulator-Metal (MIM) diodes is the creation of an ultra-thin, uniform, and pinhole-free insulating layer. dur.ac.ukdur.ac.uk Octadecyltrichlorosilane self-assembled monolayers (SAMs) present a low-cost and reliable solution to this issue. dur.ac.ukdur.ac.uk These organic molecules have the ability to form uniform layers with a thickness that can be precisely controlled. dur.ac.ukdur.ac.uk

The OTS monolayer, with a thickness of approximately 2 nm, serves as the dielectric material in the MIM diode structure. northumbria.ac.uk Research has focused on optimizing the deposition process of OTS films to ensure the formation of high-quality monolayers suitable for dielectric applications. dur.ac.ukdur.ac.uk Key factors influencing the quality of the OTS monolayer include the maturation time of the OTS solution, the immersion time of the substrate, and the processing temperature. dur.ac.ukdur.ac.uk A defined protocol for producing high-quality OTS films suggests a 30-minute maturation time in the OTS solution, a 60-minute immersion (reaction) time, followed by immediate baking at 90°C for 5 minutes, which results in a monolayer thickness of 2.4 ± 0.4nm. dur.ac.uk

MIM diodes fabricated with an OTS insulating layer have demonstrated promising electrical characteristics. For instance, Ti/OTS/Pt MIM diodes have been successfully fabricated on flexible polyimide substrates. northumbria.ac.uk These devices exhibit a typical zero-bias resistance of about 80 kΩ and a zero-bias curvature coefficient of approximately 5.5 V⁻¹. northumbria.ac.uk The use of OTS SAMs not only addresses the challenge of creating a high-quality, ultra-thin insulator but also opens up possibilities for roll-to-roll manufacturing of these electronic components. northumbria.ac.uk The electronic properties of such diodes can be further tuned by varying the alkyl chain length of the silane (B1218182) molecule. aip.orgresearchgate.net

ParameterValueSignificance
OTS Monolayer Thickness~2 nmEnables quantum mechanical tunneling for high-speed operation. northumbria.ac.uk
Zero-Bias Resistance~80 kΩIndicates the diode's resistance at zero applied voltage. northumbria.ac.uk
Zero-Bias Curvature Coefficient~5.5 V⁻¹A measure of the diode's nonlinearity and rectification ability. northumbria.ac.uk
Voltage Responsivity (at 1 GHz)3.1 kV/WDemonstrates the diode's efficiency in converting AC to DC signals. northumbria.ac.uk

Self-assembled monolayers of organosilanes like OTS have become essential as surface resists and functional coatings for applications in micro- and nanopatterning. nih.gov Particle lithography is a high-throughput method used for creating nanopatterns from OTS SAMs. nih.gov This technique allows for the study of surface-based chemical reactions at a molecular level. nih.gov

Different protocols of particle lithography, such as vapor deposition, immersion, or contact printing, can be used to create OTS nanostructures with varying shapes and heights. nih.gov For example, ring nanostructures, nanodots, and uncovered pores of OTS have been prepared with surface coverages ranging from 10% to 85%. nih.gov The morphology and thickness of these nanostructures can be precisely controlled and analyzed using atomic force microscopy (AFM). nih.gov For instance, using latex-particle lithography with immersion, dot-shaped nanostructures with heights of 0.5 ± 0.3 nm can be produced. nih.gov

Patterned OTS SAMs, formed by techniques like microcontact printing, can also serve as molecular resists and templates for the selective deposition of thin films, including metals and metal oxides. acs.org

In the realm of organic electronics, the interface between the gate dielectric and the organic semiconductor is critical to device performance. Treating the silicon dioxide (SiO₂) gate dielectric with an OTS self-assembled monolayer significantly improves the performance of pentacene-based organic field-effect transistors (OFETs). semanticscholar.orgresearchgate.net This surface modification leads to a notable increase in charge carrier mobility, reaching values as high as 0.74 cm²/V·s. semanticscholar.orgresearchgate.net

The quality of the OTS solution is paramount; aged solutions can introduce impurities that lead to a less densely packed monolayer, creating interfacial charge traps and deteriorating the transistor's performance. semanticscholar.orgresearchgate.net This can manifest as increased hysteresis in the current-voltage characteristics and higher threshold voltages. semanticscholar.orgresearchgate.net In contrast, OFETs fabricated with fresh OTS solutions exhibit very low hysteresis and a threshold voltage close to zero. semanticscholar.orgresearchgate.net The OTS treatment effectively modifies the surface energy of the gate insulator, which is crucial for achieving high-performance OFETs. nih.gov

OTS Solution QualityCharge Mobility (µ)HysteresisThreshold Voltage (VT)
Fresh OTSUp to 0.74 cm²/V·sVery lowClose to 0 V
Aged OTSLower, with dispersionSubstantialHigh

This compound and other silane-based SAMs are utilized for remote doping of thin-film transistors (TFTs), particularly those based on indium-gallium-zinc oxide (IGZO). mdpi.comnih.gov This technique offers a simpler alternative to complex doping processes for enhancing the electrical performance of the transistors. nih.gov The SAM is anchored to the IGZO surface, leading to n-doping effects. mdpi.com

The effectiveness of the doping is influenced by the molecular chain length of the silane and the annealing temperature. mdpi.com When comparing octyltrichlorosilane (OTS, with an 8-carbon chain) and this compound (ODTS, with an 18-carbon chain), ODTS-treated IGZO TFTs show a more significant improvement in electrical characteristics. mdpi.com Specifically, at an annealing temperature of 200°C, the on-current of ODTS-treated devices increased by a factor of 5.38 compared to pristine devices. mdpi.com The effective carrier mobility also showed a greater increase with the longer carbon chain of ODTS. mdpi.com This is attributed to the larger dipole formed by the longer carbon chain, which in turn controls the doping effect. mdpi.com

SAM TreatmentCarbon Chain LengthIncrease in Effective Carrier Mobility (vs. Pristine)Increase in On-Current (vs. Pristine, TA = 200°C)
Octyltrichlorosilane (OTS)81.3 timesDoubled (64 to 121 µA)
This compound (ODTS)182.5 times5.38 times (40 to 214 µA)

Biomaterial and Biomedical Research

The ability of OTS to form stable, well-defined surfaces has significant implications for the development of medical implants with enhanced biocompatibility.

Surface modification is a critical strategy for improving the performance of metallic implants. For biodegradable metals like magnesium alloys, controlling the degradation rate and enhancing biocompatibility are primary concerns. researchgate.net Coating magnesium alloys with OTS self-assembled monolayers has been shown to enhance their biocompatibility. researchgate.net

In the case of titanium implants, which are widely used in dental and orthopedic applications, surface properties play a crucial role in osseointegration. nih.govnih.gov Modifying titanium surfaces with OTS can alter their surface characteristics. researchgate.net For instance, a titanium plate grafted with OTS exhibits a hydrophobic surface. researchgate.net Interestingly, this hydrophobicity can be tuned; subsequent UV irradiation of the Ti-OTS surface can decrease the water contact angle, making the surface more hydrophilic. researchgate.net This tunable surface wettability is important for controlling protein adsorption and subsequent cellular interactions, which are key to successful implant integration. researchgate.net

Control of Cell Adhesion and Heterogeneity on Biomaterial Surfaces

The ability to control the spatial arrangement of cells on a substrate is crucial in tissue engineering, cell biology studies, and the development of cell-based biosensors. This compound plays a significant role in this area by modifying the surface properties of biomaterials to influence cell adhesion.

By forming a hydrophobic self-assembled monolayer, OTS can render a typically cell-friendly (hydrophilic) surface, such as glass or silicon oxide, non-adhesive to cells. This is because most anchorage-dependent cells prefer to adhere to moderately hydrophilic surfaces. This property of OTS is exploited in cell patterning, where specific regions of a substrate are coated with OTS to prevent cell attachment, while other areas are left uncoated or are functionalized with cell-adhesive molecules. This creates a surface with heterogeneous properties, guiding cells to adhere and grow in predefined patterns.

Researchers have utilized techniques like microcontact printing to create patterns of OTS on substrates. acs.orgelsevierpure.com In this method, a patterned stamp is "inked" with an OTS solution and then brought into contact with the substrate, transferring the OTS in a specific design. The resulting patterned surface can then be used to study cell-cell interactions, cell migration, and other cellular behaviors in a controlled microenvironment. The quality and stability of the OTS monolayer are critical for the successful long-term culture of patterned cells. acs.org

Table 1: Influence of OTS Surface Modification on Cell Adhesion

Surface TreatmentSurface PropertyExpected Cell AdhesionRationale
Uncoated Glass/SiO₂HydrophilicHighFavorable for cell attachment protein adsorption and subsequent cell binding.
Fully Coated with OTSHydrophobicLowReduced adsorption of cell adhesion proteins, making the surface non-conducive for cell attachment.
Micropatterned with OTSHeterogeneousPatternedCells adhere only to the non-OTS coated or specifically functionalized regions, allowing for spatial control of cell populations.

Modulation of Protein Adsorption Characteristics

The initial event upon the exposure of a biomaterial to a biological fluid is the adsorption of proteins to its surface. This adsorbed protein layer mediates subsequent cellular interactions. This compound is used to modulate these protein adsorption characteristics primarily by altering the surface hydrophobicity.

Hydrophobic surfaces, such as those created by OTS monolayers, tend to adsorb proteins more readily and often with a greater degree of conformational change (denaturation) compared to hydrophilic surfaces. nih.gov This is driven by the hydrophobic effect, where nonpolar amino acid residues of the protein interact with the hydrophobic surface to minimize their contact with water.

The amount and conformation of adsorbed proteins like albumin and fibronectin can be critical for the biocompatibility and functionality of a medical implant or a biosensor. nih.gov For instance, the adsorption of albumin is often desired to reduce non-specific binding of other molecules, a process known as passivation. Conversely, the adsorption of fibronectin in a specific orientation can promote cell adhesion. By creating surfaces with controlled hydrophobicity using OTS, researchers can study and influence these protein-surface interactions.

Table 2: General Principles of Protein Adsorption on OTS-Modified Surfaces

SurfaceDriving Force for AdsorptionAdsorbed Protein AmountPotential for Denaturation
Hydrophilic (e.g., bare SiO₂)Electrostatic interactions, hydrogen bondingVariableLower
Hydrophobic (e.g., OTS-coated SiO₂)Hydrophobic interactionsGenerally HigherHigher

Data compiled from general principles of protein-surface interactions. nih.govnih.gov

Development of Sustained-Release Carriers in Drug Delivery (e.g., Hydrophobic Agent in Alginate Micro-granules)

In drug delivery, achieving a sustained release of a therapeutic agent is often desirable to maintain a constant therapeutic concentration and reduce the frequency of administration. This compound has been investigated as a hydrophobic agent in drug delivery systems to prolong the release of hydrophilic drugs. nih.gov

A notable example is its incorporation into alginate micro-granules. nih.gov Alginate is a hydrophilic biopolymer that can encapsulate drugs. However, due to its hydrophilicity, it tends to swell and release water-soluble drugs rapidly. By incorporating the hydrophobic OTS into the alginate hydrogel micro-granules, the swelling of these carriers is impeded. This reduced swelling slows down the diffusion of the encapsulated hydrophilic drug, resulting in a sustained release profile. nih.gov

Research has shown that by tuning the concentration of OTS, the release rate of a model hydrophilic drug, Sodium Benzoate, can be controlled. nih.gov At higher OTS concentrations, the release is predominantly controlled by Fickian diffusion due to the increased hydrophobicity and reduced swelling of the micro-granules. At lower OTS concentrations, a combination of diffusion and swelling leads to a faster release. This approach offers a simple yet effective method to achieve a predefined release period for small hydrophilic drugs, ranging from hours to several days. nih.gov

Hydrophobic Surface Enhanced Raman Scattering (SERS) Substrates for Biomolecule Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used for the detection of molecules at very low concentrations. A key challenge in SERS is to bring the analyte molecules into close proximity with the plasmonic nanostructures on the SERS substrate that are responsible for the signal enhancement.

This compound is used to create superhydrophobic SERS substrates. mdpi.com When an aqueous droplet containing the analyte is placed on such a surface, the droplet beads up with a very small contact area. As the droplet evaporates, the analyte molecules become highly concentrated in this small area, right on the SERS-active nanostructures. researchgate.netnih.gov This pre-concentration effect significantly enhances the SERS signal, enabling the detection of biomolecules at extremely low concentrations, even down to the femtomolar level. nih.gov

This technique has been successfully applied to the detection of various biomolecules. The hydrophobic nature of the OTS-modified surface prevents the spreading of the sample, effectively overcoming the "coffee-ring effect" where analytes are unevenly distributed upon drying. nih.gov This leads to more uniform and reproducible SERS measurements.

Sensor Technologies and Chemical Detection

The unique surface properties imparted by this compound self-assembled monolayers are also leveraged in the development of advanced sensor technologies.

Integration in Chemical Sensors and Biosensors

This compound is frequently used in the fabrication of chemical sensors and biosensors to functionalize the sensor surface. sigmaaldrich.comresearchgate.net The OTS monolayer can serve several purposes in this context:

As a Hydrophobic Barrier: In some sensor designs, the OTS layer acts as a hydrophobic barrier, controlling the access of aqueous analytes to the sensing element.

As a Dielectric Layer: In organic field-effect transistors (OFETs), an OTS monolayer on the silicon dioxide gate dielectric can improve the device performance by reducing interfacial trap densities and promoting better growth of the organic semiconductor film. taylorandfrancis.com

As a Foundation for Further Functionalization: The OTS surface can be a platform for the subsequent attachment of specific recognition elements, such as antibodies or enzymes, for the selective detection of target analytes. nih.gov

The ability to create a well-defined and stable monolayer with OTS is crucial for the reproducibility and reliability of these sensors. ed.ac.uk

Adsorption Studies of Environmentally Hazardous Compounds (e.g., Polycyclic Aromatic Hydrocarbons)

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that are of significant environmental concern due to their carcinogenic and mutagenic properties. bohrium.com The removal of PAHs from contaminated water is a major challenge.

The hydrophobic nature of OTS-modified surfaces makes them excellent candidates for the adsorption of nonpolar compounds like PAHs from aqueous solutions. The long octadecyl chains of the OTS monolayer create a nonpolar, "oil-like" surface that has a strong affinity for the hydrophobic PAH molecules. This principle is similar to that used in reversed-phase chromatography, where OTS-modified silica (B1680970) is a common stationary phase. wikipedia.org

In research, OTS-functionalized materials, such as silica particles or porous membranes, can be used to study the adsorption kinetics and capacity for various PAHs. researchgate.net This helps in understanding the fundamental interactions between PAHs and hydrophobic surfaces, which is essential for designing effective remediation strategies for PAH-contaminated environments. The efficiency of PAH removal is influenced by factors such as the surface area of the adsorbent and the chemical properties of the specific PAH. scholaris.ca

Electronic Nose Applications for Vapour Sensing

An electronic nose (e-nose) is an artificial olfactory system designed to detect and discriminate between complex odors or volatile organic compounds (VOCs). researchgate.net These devices typically consist of an array of cross-reactive chemical sensors, an information-processing unit, and pattern-recognition algorithms. nih.gov When exposed to a vapor, each sensor in the array exhibits a different response, creating a unique digital signature or "smellprint" for that specific vapor. researchgate.netnih.gov The effectiveness of an e-nose relies on the partial and varied sensitivity of its sensors, which can respond broadly to a class of gases rather than a single specific one. researchgate.net

The sensing mechanism is often based on changes in the electrical or physical properties of the sensor material upon interaction with vapor molecules. nih.gov Common sensor types include metal oxide semiconductors (MOX), conducting polymers, and piezoelectric sensors. researchgate.net The surface chemistry of the sensor is critical to its performance. While direct, widespread application of this compound in commercial e-nose sensors is not extensively documented in current research, its properties offer potential for creating specialized sensing surfaces. By forming a self-assembled monolayer (SAM), this compound can render a surface intensely hydrophobic and non-polar. Integrating such a functionalized surface into a sensor array could confer selectivity towards non-polar VOCs, enhancing the e-nose's ability to detect and differentiate these compounds, particularly in the presence of moisture, which can be a significant interferent for some sensor types. nih.gov

Mesoporous Electrodes for Enhanced Sensing Sensitivity and Selectivity

Mesoporous materials are substances containing pores with diameters between 2 and 50 nanometers. When used to modify electrodes for electrochemical sensing, these materials offer significant advantages due to their unique structural properties, such as a highly controlled porosity and an exceptionally large surface area. acs.orgnih.gov These characteristics facilitate excellent transport and high adsorption of target analytes, which can be leveraged to enhance sensor performance. nih.govacs.org By modifying an electrode with a mesoporous thin film, it is possible to improve analytical metrics like sensitivity and selectivity through mechanisms such as molecular sieving, preconcentration, or electrostatic exclusion. nih.gov

The internal surfaces of these pores can be functionalized to tune the electrode's affinity for specific molecules. nih.gov The application of an this compound monolayer to the silica surfaces within a mesoporous electrode is a key strategy for this purpose. This modification transforms the naturally hydrophilic silica surface into a hydrophobic one. Such a functionalized electrode would be particularly effective for detecting non-polar, hydrophobic analytes present in aqueous samples. The hydrophobic interior of the pores would selectively adsorb and preconcentrate these target molecules while repelling water, leading to a significant increase in both the sensitivity and selectivity of the sensor for those specific contaminants. mdpi.com

Advanced Coatings and Surface Modification

This compound is a prominent organosilane compound used in advanced surface modification and the creation of high-performance coatings. Its primary function stems from its ability to form a robust, covalently bonded, self-assembled monolayer (SAM) on substrates that possess surface hydroxyl (-OH) groups, such as glass, ceramics, and many metal oxides. google.commdpi.com This monolayer consists of a long, 18-carbon alkyl chain that presents a low-energy, non-polar surface to the environment. This fundamental property is exploited to achieve a range of advanced surface characteristics, most notably superhydrophobicity and corrosion resistance.

Superhydrophobic and Water-Repellent Surfaces (e.g., Textiles, Porous Ceramics, Glass)

Superhydrophobicity is an extreme form of water repellency, defined by a water contact angle (WCA) exceeding 150°. mdpi.com Achieving this state requires two fundamental surface properties: low surface energy and high surface roughness. mdpi.com While applying a low-energy chemical like this compound alone can increase hydrophobicity, it is the combination with surface micro- or nano-texture that produces the superhydrophobic effect. mdpi.com

This compound provides the necessary low surface energy. When applied to a substrate, the long hydrocarbon chains of the OTS molecules orient themselves away from the surface, creating a dense, wax-like layer that inherently repels water. This technique has been successfully used to impart water repellency to a variety of materials, including glass, cellulose (B213188) paper, and textiles. google.commdpi.commdpi.com For instance, a glass substrate coated with a crosslinked layer of this compound can exhibit a water contact angle between 155° and 180°. google.com

Integration with Nanoparticles (e.g., Hollow Silica Nanoparticles, SiO2 Nanoparticles)

To generate the surface roughness required for superhydrophobicity, this compound is frequently used in conjunction with nanoparticles. This combination creates a hierarchical, dual-scale roughness that mimics natural superhydrophobic surfaces like the lotus (B1177795) leaf. mdpi.commdpi.com In this process, nanoparticles such as silica (SiO2) or hollow silica (HS) are first deposited onto a substrate or integrated into the OTS solution. mdpi.com The subsequent application of this compound coats both the substrate and the nanoparticles, rendering the entire textured surface with low surface energy.

Research has demonstrated this synergistic effect clearly. In one study, a polyethylene (B3416737) terephthalate (B1205515) (PET) fabric was treated with an this compound solution containing varying amounts of hollow silica nanoparticles. mdpi.com The incorporation of HS nanoparticles substantially increased the water contact angle, with higher concentrations leading to greater water repellency. mdpi.comnih.gov A PET fabric coated only with OTS achieved a WCA of 143°, whereas the addition of 2.0 wt.% HS nanoparticles increased the WCA to 158.5°, demonstrating the transition to a superhydrophobic state. nih.gov This eco-friendly, fluorine-free method produces durable coatings that can withstand numerous laundering cycles. mdpi.comnih.gov

Effect of Hollow Silica (HS) Nanoparticle Concentration on Water Contact Angle (WCA) of OTS-Treated PET Fabric

Sample DescriptionHS Nanoparticle Concentration (wt.%)Average Water Contact Angle (WCA)
OTS Solution Only0%143.0°
OTS with HS Nanoparticles0.5%149.5°
OTS with HS Nanoparticles1.0%153.0°
OTS with HS Nanoparticles1.5%156.5°
OTS with HS Nanoparticles2.0%158.5°

Data sourced from research on enhancing textile water repellency. nih.gov

Wenzel and Cassie-Baxter Theoretical Models in Superhydrophobicity

The behavior of water droplets on rough surfaces is described by two primary theoretical models: the Wenzel model and the Cassie-Baxter model. youtube.comresearchgate.net

The Wenzel State: This model describes a scenario where the water droplet is in complete contact with the rough surface, penetrating into the valleys and grooves of the texture. youtube.comresearchgate.net This intimate contact increases the solid-liquid interface area, which amplifies the inherent wetting properties of the surface material. For a hydrophobic material, the Wenzel state makes it more hydrophobic, but it also leads to high droplet adhesion, often called a "pinned" state. youtube.com

The Cassie-Baxter State: This model describes a heterogeneous wetting regime where the water droplet rests on the peaks of the surface roughness, trapping pockets of air in the valleys below. youtube.comnih.gov This composite interface, where the liquid is in contact with both solid peaks and trapped air, minimizes the contact between the water and the solid surface. biolinscientific.com The Cassie-Baxter state is essential for achieving true superhydrophobicity, as it leads to very high contact angles and low contact angle hysteresis, allowing droplets to roll off the surface easily. youtube.com

The combination of this compound and nanoparticles is engineered to promote a stable Cassie-Baxter state. The nanoparticles create the necessary roughness, and the low surface energy imparted by the OTS coating prevents the water from overcoming the energy barrier required to displace the trapped air and wet the grooves. biolinscientific.com

Anti-Corrosion Layers on Metals and Alloys

This compound is highly effective in protecting metals and alloys from corrosion by forming a dense, well-ordered self-assembled monolayer (SAM) on the metal surface. nih.govresearchgate.net This ultrathin film acts as a physical barrier, preventing corrosive agents like water and ions from reaching the metal substrate. nih.gov This method has been studied for the protection of various metals, including copper, stainless steel, and aluminum alloys. nih.govresearchgate.netmdpi.com

A detailed study on copper surfaces demonstrated the significant anti-corrosion properties of an OTS SAM. nih.govnih.gov The formation of the monolayer was achieved by immersing the copper substrate in a solution containing this compound. nih.gov Electrochemical tests were performed to quantify the level of protection. The results showed that the OTS SAM provided excellent corrosion resistance in an acid medium. When treated with an optimal concentration of the OTS solution, the inhibition efficiency reached 95.4%. nih.gov This high level of protection is attributed to the densely packed, hydrophobic barrier formed by the OTS molecules.

Electrochemical Corrosion Parameters for Copper in Acid Medium

ParameterBare CopperCopper with OTS SAM
Corrosion Potential (Ecorr)-Increased by ~1.02 V
Corrosion Current Density (Icorr)-Decreased to 0.59 µA/cm²
Inhibition Efficiency (at 40 ppm inhibitor)0%95.4%

Data from a study on the anti-corrosion effects of OTS SAMs on copper surfaces. nih.gov

Anti-Adhesive Surfaces

The creation of anti-adhesive surfaces is a significant area of research, with applications ranging from microelectromechanical systems (MEMS) to biomedical devices and self-cleaning coatings. This compound is instrumental in this field due to its capacity to form low-energy, hydrophobic surfaces.

By forming a self-assembled monolayer, OTS transforms high-surface-energy, hydrophilic substrates into low-surface-energy, hydrophobic ones. This alteration of surface properties is critical in preventing the adhesion of materials, particularly in environments where moisture is present. The long alkyl chains of the OTS molecules orient themselves away from the substrate, creating a non-polar, water-repellent interface. This hydrophobicity helps to eliminate capillary condensation, a primary cause of in-use stiction in microstructures. transducer-research-foundation.org Research has demonstrated that OTS SAMs can reduce both release-related and in-use stiction in polysilicon microstructures by nearly four orders of magnitude. transducer-research-foundation.org

Furthermore, the combination of OTS with nanoparticles has been shown to produce superhydrophobic surfaces. nih.govmdpi.comrsc.orgacs.org These surfaces exhibit extreme water repellency, characterized by water contact angles exceeding 150°. The nanoparticles introduce a hierarchical micro/nanostructure on the surface, which, when coated with the low-surface-energy OTS, traps air pockets, leading to a composite interface that minimizes the contact between the solid surface and a liquid droplet.

For instance, a study involving the dip-coating of polyethylene terephthalate (PET) fabric with a solution of OTS and hollow silica nanoparticles resulted in a superhydrophobic surface with a water contact angle of 152.4° ± 0.8°. nih.gov Another approach on cellulose paper, involving a two-step immersion process with OTS and then hydrophobic SiO2 nanoparticles, yielded a superhydrophobic and superoleophilic surface with a water contact angle of 157°. mdpi.com

The following table summarizes the effect of OTS treatment on the water contact angle of various substrates, a key indicator of anti-adhesive properties.

SubstrateTreatmentWater Contact Angle (°)Reference
Silicon Nanowires/NanowallsUntreated27° nih.gov
Silicon Nanowires/NanowallsOTS Coated165° nih.gov
Polyethylene Terephthalate (PET) FabricOTS and Hollow Silica Nanoparticles152.4° ± 0.8° nih.gov
Cellulose PaperOTS and Hydrophobic SiO₂ Nanoparticles157° mdpi.com
Polystyrene CoatingSingle Dip Cycle with OTS128° ± 2° rsc.org
Polystyrene CoatingFour Dip Cycles with OTS151° ± 1° rsc.org

These findings underscore the versatility and effectiveness of this compound in creating robust anti-adhesive surfaces for a variety of applications.

Reduction of Fluid Drag in Micro/Nanofluidic Systems

In the realm of micro- and nanofluidics, minimizing fluid drag is essential for the efficient operation of devices. The hydrophobic surfaces created by this compound coatings play a pivotal role in achieving this by promoting a phenomenon known as boundary slip.

When a liquid flows over a solid surface, the conventional assumption is the "no-slip" condition, where the fluid velocity at the surface is zero. However, on highly hydrophobic surfaces, this condition can be violated, leading to a finite fluid velocity at the wall, or "slip." This boundary slip effectively reduces the friction between the fluid and the channel walls, resulting in a decrease in the pressure drop required to drive the flow and, consequently, a reduction in fluid drag.

Research has shown that microchannels coated with OTS exhibit significant drag reduction. researchgate.net In experiments with laminar water flow through smooth hydrophobic microchannels coated with OTS, pressure drop reductions ranging from 10% to 30% have been observed. researchgate.net The use of micro-particle image velocimetry (PIV) has confirmed the presence of an apparent slip velocity at the wall, which can be quantified by the slip length—the extrapolated distance below the surface where the velocity would become zero. For a smooth OTS-coated microchannel, a slip length of approximately 2 μm has been measured. researchgate.net

The effectiveness of drag reduction can be further enhanced by creating superhydrophobic surfaces within the microchannels. These surfaces, often fabricated by patterning the substrate with micro- or nanostructures and then coating them with OTS, can trap air, creating a shear-free air-water interface over which the liquid can flow with significantly reduced friction. Studies on such ultrahydrophobic surfaces have demonstrated pressure drop reductions of up to 40% and apparent slip lengths greater than 20 μm. researchgate.net

The table below presents data on drag reduction and slip length achieved with OTS-coated surfaces in microfluidic channels.

Channel SurfaceFluidDrag Reduction (%)Slip Length (μm)Reference
Smooth Hydrophobic (OTS)Water10 - 30%~2 researchgate.net
Ultrahydrophobic (Patterned + OTS)WaterUp to 40%>20 researchgate.net

These results highlight the significant potential of this compound in the development of low-drag surfaces for micro and nanofluidic applications, leading to more energy-efficient systems.

Control of Surface Charge and Boundary Slip

The control of surface properties at the solid-liquid interface is critical for manipulating fluid behavior in micro- and nanofluidic devices. This compound self-assembled monolayers provide a mechanism to control both the surface charge and the hydrodynamic boundary slip.

The formation of an OTS monolayer on a substrate like silicon dioxide results in a surface that is chemically inert and non-polar. The dense packing of the long hydrocarbon chains effectively shields the underlying substrate and its surface functional groups. This process can significantly alter the surface charge characteristics. While OTS itself is not charged, its application can neutralize or mask the native surface charges of the substrate, leading to a more controlled and predictable interfacial environment.

The primary mechanism by which OTS influences boundary slip is through the creation of a highly hydrophobic surface. As discussed in the previous section, this hydrophobicity can lead to a slip boundary condition, which is a deviation from the traditional no-slip assumption in fluid dynamics. The magnitude of this slip is influenced by the degree of hydrophobicity and the surface topography.

Research has shown that the slip behavior of a fluid on a surface can be directly influenced by modifying the surface with different alkylsilanes. For instance, studies on the dewetting dynamics of thin polymer films have shown that changing the coating from dodecyltrichlorosilane (B1359458) (DTS) to this compound (OTS) can alter the slip behavior, even when the contact angle of the polymer melt remains the same. tu-chemnitz.de This suggests that the length of the alkyl chain in the silane monolayer plays a role in the short-range interactions at the solid-liquid interface that govern slip.

The ability to create a well-defined, low-energy surface with OTS allows for a more fundamental investigation of the factors controlling boundary slip. By providing a reproducible and stable surface, OTS serves as a model system for studying the intricate relationship between surface chemistry, surface topography, and fluid flow at the nanoscale.

Theoretical and Computational Studies of Octadecyltrichlorosilane

Molecular Dynamics Simulations of Monolayer Formation

Molecular dynamics (MD) simulations have proven to be an invaluable tool for elucidating the intricate mechanism of OTS monolayer formation on various substrates, most notably silica (B1680970) (SiO₂). The self-assembly process is a complex interplay of chemical reactions and physical ordering.

The widely accepted mechanism for the formation of an OTS monolayer begins with the hydrolysis of the trichlorosilane (B8805176) headgroup. In the presence of a thin layer of water on the substrate surface, the silicon-chlorine bonds are replaced by silicon-hydroxyl (silanol) groups, releasing hydrochloric acid as a byproduct. These newly formed silanol (B1196071) groups are reactive and can undergo two types of condensation reactions. Firstly, they can react with the hydroxyl groups present on the substrate surface (e.g., Si-OH on silica), forming strong covalent Si-O-Si bonds that anchor the OTS molecule to the surface. Secondly, they can react with the silanol groups of adjacent OTS molecules, creating a cross-linked polysiloxane network parallel to the substrate. This network provides the monolayer with its characteristic robustness and stability.

MD simulations have revealed that the formation of a well-ordered OTS monolayer is not an instantaneous event but rather proceeds through distinct stages:

Initial Anchoring: OTS molecules first adsorb onto the hydrated surface, and the initial covalent bonds with the substrate begin to form.

Conformational Rearrangement: Following the initial anchoring, the long octadecyl chains, which are initially in a disordered state, start to align and extend. Van der Waals interactions between the alkyl chains play a significant role in this ordering process.

Structural Relaxation and Equilibrium: The final stage involves the slow relaxation of the monolayer into a thermodynamically stable, quasi-crystalline structure. The molecules adopt a tilted arrangement to maximize the packing density of the alkyl chains.

The quality and structure of the final monolayer are highly sensitive to the reaction conditions. For instance, the amount of water present at the interface is critical; insufficient water leads to incomplete hydrolysis and poor monolayer coverage, while excess water can lead to the formation of OTS polymers in solution, which then deposit on the surface, resulting in a disordered and rough film. Temperature also plays a crucial role, with studies indicating that OTS films are stable up to approximately 500 K.

MD simulations have been employed to quantify various structural parameters of OTS monolayers. These simulations provide data on properties such as the tilt angle of the alkyl chains with respect to the surface normal, the thickness of the monolayer, and the prevalence of conformational defects (gauche defects) within the alkyl chains.

Table 1: Structural Properties of OTS Monolayers from Molecular Dynamics Simulations
PropertyTypical Simulated ValueSignificance
Tilt Angle~10-15° from the surface normalIndicates the packing density and orientation of the alkyl chains.
Monolayer Thickness~2.5 - 2.6 nmCorresponds to the length of a fully extended and tilted octadecyl chain. researchgate.netacs.org
Gauche DefectsLow concentration in well-ordered monolayersRepresents conformational disorder within the alkyl chains, affecting monolayer packing and barrier properties.
Surface Coverage~2.5 to 5.3 molecules/nm²A measure of the packing density of OTS molecules on the substrate.

Theoretical Treatments of Wettability and Contact Angles

The wettability of a surface is fundamentally described by the contact angle a liquid droplet forms with the solid surface. For OTS monolayers, the characteristically high contact angle of water is a hallmark of their hydrophobicity. Theoretical treatments, often in conjunction with MD simulations, have been used to understand and predict these contact angles based on the molecular interactions at the three-phase (solid-liquid-vapor) contact line.

The macroscopic contact angle (θ) is related to the interfacial tensions between the solid-vapor (γ_sv), solid-liquid (γ_sl), and liquid-vapor (γ_lv) phases through Young's equation:

γ_sv - γ_sl = γ_lv * cos(θ)

MD simulations can be used to calculate these interfacial tensions, thereby providing a theoretical prediction of the contact angle. These simulations model the behavior of a liquid droplet on the OTS surface and analyze the forces acting at the molecular level. The results from these simulations are generally in good agreement with experimentally measured contact angles for water on OTS, which are typically in the range of 110-115 degrees.

These theoretical studies have also explored the influence of surface heterogeneity and roughness on contact angle hysteresis, which is the difference between the advancing and receding contact angles. A perfectly smooth and chemically homogeneous surface, as approximated by an ideal OTS monolayer, should exhibit minimal hysteresis. However, defects in the monolayer can lead to pinning of the contact line and an increase in hysteresis.

Table 2: Theoretical and Experimental Contact Angles of Water on OTS Monolayers
MethodTypical Contact Angle (θ)Key Insights
Experimental Measurement110-115°Provides a macroscopic measure of the surface's hydrophobicity.
Molecular Dynamics SimulationConsistent with experimental valuesAllows for the calculation of interfacial tensions and provides a molecular-level understanding of the factors determining the contact angle.

Epitaxial Behavior of OTS on Crystalline Substrates

While much of the research on OTS monolayers has focused on amorphous substrates like silica, their behavior on single-crystal substrates is of great interest for applications requiring highly ordered molecular films. The interaction with a crystalline substrate can induce epitaxial growth, where the arrangement of the molecules in the monolayer is influenced by the underlying crystal lattice of the substrate.

Studies on the growth of OTS on crystalline substrates such as mica and sapphire (α-Al₂O₃) have revealed complex epitaxial relationships. On mica, the formation of a well-ordered monolayer is challenging due to the lack of surface hydroxyl groups for covalent bonding. However, under specific conditions, ordered domains of OTS can be formed.

On sapphire (0001), a fascinating phenomenon known as "pseudorotational epitaxy" has been observed. aps.orgnih.gov In this case, while there is no direct lattice matching between the hexagonal packing of the OTS molecules and the sapphire substrate, the substrate still induces a preferred azimuthal orientation of the OTS domains. aps.org This results in a higher degree of crystalline coherence for the domains that are rotationally aligned with the substrate's crystal lattice. aps.org This type of epitaxy is an intermediate between a fully commensurate (positional and rotational epitaxy) and a completely incommensurate system, where the monolayer structure is independent of the substrate. aps.org

These findings demonstrate that even in the absence of perfect lattice matching, the underlying crystalline structure of the substrate can have a significant influence on the long-range order of the OTS monolayer. Computational studies in this area are crucial for predicting and understanding the complex interplay between molecule-molecule and molecule-substrate interactions that govern epitaxial growth.

Q & A

How does the choice of self-assembly protocol influence the nanoscale structure of OTS films?

Level: Advanced
Methodological Answer:
The nanoscale morphology of OTS films is highly sensitive to experimental parameters such as humidity, solvent selection, and deposition time. For example:

  • Particle lithography using polystyrene masks produces ordered hexagonal nanopatterns, as revealed by atomic force microscopy (AFM) .
  • Sequential vs. nonsequential dipping alters adsorption kinetics; Langmuir isotherm analysis shows sequential dipping achieves higher packing density due to slower hydrolysis rates .
  • Contact printing generates films with close-packed, perpendicularly aligned alkyl chains, whereas solution adsorption yields sparser, disordered layers .
    Key Parameters to Optimize: Temperature (20–25°C), humidity (40–60% RH), and solvent purity (anhydrous toluene preferred) .

What analytical techniques are most effective for characterizing OTS monolayer orientation and packing density?

Level: Basic
Methodological Answer:
A multi-technique approach is critical:

  • Contact Angle Measurements: Quantify hydrophobicity (advancing contact angles >110° indicate high packing density) .
  • AFM: Resolves nanopatterns (e.g., hexagonal arrays with ~100 nm periodicity) and measures film thickness (~2–3 nm for monolayers) .
  • Polarization-Dependent NEXAFS: Determines molecular tilt angles (e.g., 15–20° from surface normal for well-ordered films) .
  • FTIR and XPS: Confirm Si-O-Si crosslinking (FTIR peaks at 1100 cm⁻¹) and elemental composition (XPS Si 2p at ~102 eV) .

How can researchers resolve contradictions in reported thermal stability data for OTS films?

Level: Advanced
Methodological Answer:
Discrepancies arise from differences in substrate pretreatment and environmental conditions:

  • Thermal Stability Threshold: OTS films degrade at 230°C in inert atmospheres but destabilize above 150°C in humid air due to hydrolytic cleavage .
  • Substrate Effects: SiO₂/Si surfaces enhance stability via covalent bonding compared to Al substrates, which exhibit weaker adhesion .
    Recommendation: Use AFM phase imaging to monitor morphological changes post-annealing and correlate with XPS-derived O/Si ratios to assess degradation .

What strategies improve reproducibility in OTS-based surface patterning for microfluidic applications?

Level: Advanced
Methodological Answer:

  • Precleaning Protocols: Piranha solution (H₂SO₄:H₂O₂, 1:2) removes organic contaminants, ensuring uniform SAM formation .
  • Mask Alignment: Colloidal lithography with 500 nm polystyrene beads achieves consistent hexagonal templates; deviations >5% in bead size disrupt periodicity .
  • Post-Assembly Rinsing: Ethanol/chloroform rinses eliminate physisorbed OTS clusters, reducing defects observed in AFM height profiles .

How do phase transitions in OTS films affect their mechanical properties at the nanoscale?

Level: Advanced
Methodological Answer:
Phase structure directly impacts nanomechanical strength:

  • Crystalline vs. Disordered Phases: Crystalline domains (identified via AFM phase contrast) exhibit 2–3× higher Young’s modulus (1–2 GPa) than disordered regions .
  • Temperature-Dependent Transitions: Heating above 50°C induces disorder, reducing scratch resistance (measured via AFM lateral force microscopy) .
    Application Insight: For wear-resistant coatings, maintain deposition below 25°C to favor crystalline phases .

What safety protocols are essential for handling OTS in academic labs?

Level: Basic
Methodological Answer:

  • Ventilation: Use fume hoods with >100 ft/min face velocity to mitigate HCl vapor release during hydrolysis .
  • PPE: Nitrile gloves, goggles, and flame-resistant lab coats; avoid latex gloves (OTS permeates latex) .
  • Spill Management: Neutralize with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .
    Regulatory Note: PAC-1 (0.6 ppm) and PAC-2 (7.3 ppm) thresholds mandate air quality monitoring in confined spaces .

How can OTS be integrated into hybrid systems for advanced material interfaces?

Level: Advanced
Methodological Answer:

  • Plasma-Assisted Deposition: Atmospheric-pressure plasma jets functionalize FeCoNiCr alloys with OTS, enhancing hydrophobicity (contact angle ~150°) and corrosion resistance .
  • Microreactor Fabrication: OTS-coated ionic liquid droplets on lyophilic/lyophobic patterns enable site-specific catalysis (e.g., Au nanoparticle synthesis) .
  • Anti-Relaxation Coatings: OTS films on Rb vapor cells suppress spin relaxation, enabling electromagnetically induced transparency (EIT) with 90% transmission efficiency .

What are the limitations of Langmuir isotherm models for OTS adsorption kinetics?

Level: Advanced
Methodological Answer:
While Langmuir models fit initial adsorption (R² >0.95 for [OTS] <1 mM), deviations occur due to:

  • Multilayer Formation: Observed at high concentrations (>5 mM) via AFM thickness measurements .
  • Substrate Heterogeneity: SiO₂ surface defects create non-uniform adsorption sites, requiring modified Freundlich models .
    Alternative Approach: Use quartz crystal microbalance (QCM) to track mass changes in real-time, improving rate constant accuracy .

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